tert-butyl N-(prop-2-yn-1-yloxy)carbamate
Description
Properties
CAS No. |
635757-72-1 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
tert-Butyl N-(prop-2-yn-1-yloxy)carbamate: A Bifunctional Hub for Orthogonal Bioconjugation and Heterocycle Synthesis
Executive Summary
In modern chemical biology and drug development, the demand for highly specific, orthogonal linker technologies is paramount. tert-Butyl N-(prop-2-yn-1-yloxy)carbamate (also known as O-propargyl-N-Boc-hydroxylamine) serves as a premier heterobifunctional building block. Featuring both a terminal alkyne and a covalently protected hydroxylamine, this molecule allows researchers to execute sequential, highly controlled conjugations—such as linking a target protein to a fluorophore, or assembling Proteolysis Targeting Chimeras (PROTACs). Furthermore, its unique electronic structure makes it an excellent substrate for transition-metal-catalyzed heterocycle synthesis.
This technical guide deconstructs the mechanistic causality behind its reactivity, provides self-validating experimental protocols, and establishes a robust framework for its application in advanced organic synthesis.
Structural Anatomy & Physicochemical Properties
The molecular architecture of tert-butyl N-(prop-2-yn-1-yloxy)carbamate is deliberately designed to prevent cross-reactivity during complex synthetic sequences. The tert-butyloxycarbonyl (Boc) group sterically and electronically shields the nitrogen atom, preventing premature oxidation or unwanted nucleophilic attacks until acidic deprotection is triggered.
| Property | Value |
| Chemical Name | tert-butyl (prop-2-yn-1-yloxy)carbamate |
| Synonyms | O-propargyl-N-Boc-hydroxylamine |
| CAS Registry Number | 635757-72-1[1] |
| Molecular Formula | C8H13NO3[1] |
| Molecular Weight | 171.19 g/mol [1] |
| SMILES String | CC(C)(C)OC(=O)NOCC#C |
| Key Functional Groups | Terminal Alkyne, N-Boc Carbamate, Hydroxylamine Ether |
Core Reactivity Profiles & Mechanistic Causality
As a Senior Application Scientist, it is critical to understand why these reactions proceed, rather than just knowing how to run them. The utility of this molecule rests on three orthogonal pathways:
The CuAAC "Click" Pathway
The terminal propargyl group is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Causality : The uncatalyzed thermal [3+2] cycloaddition between an azide and an alkyne requires high activation energy (~26 kcal/mol). The introduction of Cu(I) coordinates to the alkyne, significantly lowering the pKa of the terminal proton. This facilitates the formation of a copper acetylide intermediate, dropping the activation barrier and driving the reaction exclusively to the 1,4-disubstituted 1,2,3-triazole at room temperature.
Boc-Deprotection & Oxime Ligation
Once the alkyne is "clicked", the Boc group can be removed to reveal a highly reactive O-alkylhydroxylamine.
-
Causality : Treatment with Trifluoroacetic acid (TFA) protonates the carbamate carbonyl. This induces the expulsion of a tert-butyl cation, which rapidly eliminates to form isobutylene gas and CO2. The irreversible evolution of these gases drives the deprotection to completion.
-
The Alpha-Effect : The resulting free hydroxylamine is exceptionally nucleophilic due to the "alpha-effect"—the repulsion between the adjacent lone pairs on the nitrogen and oxygen atoms raises the HOMO energy of the nitrogen [2]. This allows the hydroxylamine to attack aldehydes or ketones at a mildly acidic pH (4.5–6.0), a pH at which standard biological amines (like lysine residues) are protonated and unreactive, ensuring absolute chemoselectivity.
Gold(I)-Catalyzed Hydroaminative Cyclization
Beyond bioconjugation, this molecule is a valuable precursor for synthesizing 2,5-dihydroisoxazoles (3-isoxazolines) via transition-metal catalysis.
-
Causality : Cationic Gold(I) is a soft Lewis acid with supreme "carbophilicity." It selectively coordinates to the alkyne π-system, withdrawing electron density and rendering the internal carbon highly electrophilic. The Boc-protected nitrogen then undergoes an intramolecular 5-endo-dig nucleophilic attack. As demonstrated by Yeom et al., the N-Boc protecting group is uniquely suited for this, as it suppresses unwanted N-O bond cleavage side-reactions that occur with other protecting groups (like tosyl) [3].
Mandatory Visualizations
Caption: Orthogonal reactivity pathways of tert-butyl N-(prop-2-yn-1-yloxy)carbamate.
Caption: Mechanism of Gold(I)-catalyzed intramolecular hydroamination to 2,5-dihydroisoxazoles.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify success at each stage.
Protocol A: Dual-Functionalization via CuAAC and Oxime Ligation
Objective : Link an azide-bearing molecule to a ketone-bearing molecule using the bifunctional linker.
Step 1: CuAAC Cycloaddition
-
Dissolve the azide-target (1.0 eq) and tert-butyl N-(prop-2-yn-1-yloxy)carbamate (1.2 eq) in a 1:1 mixture of t-BuOH and H2O.
-
Premix CuSO4 (5 mol%) and THPTA ligand (25 mol%) in water. Causality: THPTA acts as a sacrificial reductant protector, stabilizing the Cu(I) oxidation state and preventing the generation of reactive oxygen species (ROS) that degrade biological targets.
-
Add the Cu/THPTA complex to the reaction, followed by Sodium Ascorbate (10 mol%) to reduce Cu(II) to the active Cu(I) species. Stir for 2 hours at 25 °C.
-
Self-Validation : Analyze via LC-MS. The reaction is complete when the starting azide mass is fully consumed, replaced by a peak corresponding to[Target + 171 Da].
Step 2: Boc Deprotection
-
Isolate the triazole intermediate and dissolve in anhydrous Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Self-Validation : Spot the reaction on a TLC plate and stain with Ninhydrin. A positive (purple/pink) spot confirms the generation of the free amine. LC-MS will show a mass shift of -100 Da (loss of the Boc group).
-
Evaporate the solvent under a stream of N2 to yield the TFA salt of the hydroxylamine.
Step 3: Oxime Ligation
-
Dissolve the deprotected hydroxylamine and the ketone/aldehyde target (1.1 eq) in 100 mM Sodium Acetate buffer (pH 4.5).
-
Add Aniline (10 mM) as a nucleophilic catalyst. Causality: Aniline rapidly forms a Schiff base with the ketone, which is far more susceptible to attack by the hydroxylamine than the parent ketone, vastly accelerating the reaction kinetics.
-
Self-Validation : Monitor by LC-MS. The final conjugate peak will appear, validating the successful bridging of the two target molecules.
Protocol B: Synthesis of 2,5-Dihydroisoxazoles via Au(I) Catalysis
Adapted from the methodology established by Yeom et al. [3].
-
Catalyst Generation : In a flame-dried flask under Argon, dissolve Au(PPh3)Cl (5 mol%) and AgOTf (5 mol%) in anhydrous CH2Cl2. Stir for 10 minutes. Causality: The silver salt abstracts the chloride from the gold complex, precipitating AgCl and generating the highly active, cationic Au(PPh3)OTf catalyst in situ.
-
Cyclization : Add a solution of tert-butyl N-(prop-2-yn-1-yloxy)carbamate (0.2 M) in CH2Cl2 to the catalyst mixture. Stir at room temperature for 2 hours.
-
Self-Validation : Monitor by TLC (hexane/ethyl acetate). The starting material will disappear. Post-purification (silica gel chromatography), verify the product via 1H NMR; the disappearance of the terminal alkyne proton (~2.5 ppm) and the appearance of vinylic protons confirm the 5-endo-dig cyclization into the 3-isoxazoline core.
Quantitative Data Summary
The following table synthesizes the expected operational metrics for the transformations discussed, providing a quick-reference benchmark for experimental design.
| Reaction Pathway | Catalyst / Key Reagents | Optimal pH / Temp | Typical Yield | Key Mechanistic Driver |
| CuAAC (Click) | CuSO4 (5 mol%), NaAsc (10 mol%), THPTA | pH 7.4, 25 °C | 85–95% | Cu(I) lowers activation energy of [3+2] cycloaddition |
| Boc Deprotection | 20–50% TFA in DCM | N/A, 0 °C to 25 °C | >98% | Irreversible evolution of isobutylene and CO2 gas |
| Oxime Ligation | Aniline (10 mM, nucleophilic catalyst) | pH 4.5–6.0, 25 °C | 80–90% | Alpha-effect enhances hydroxylamine nucleophilicity |
| Au(I) Cyclization | Au(PPh3)OTf (5 mol%) | N/A, 25 °C (DCM) | 68–85% | Carbophilic Au(I) activates alkyne for 5-endo-dig |
References
-
Foot, O. F., & Knight, D. W. (2000) . Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ChemInform / ResearchGate. URL:[Link]
Sources
N-Boc-O-propargylhydroxylamine CAS number and properties
This technical guide details the properties, synthesis, and applications of N-Boc-O-propargylhydroxylamine , a critical bifunctional linker in chemical biology and medicinal chemistry.
CAS Number: 635757-72-1[1]
Executive Summary
N-Boc-O-propargylhydroxylamine (also known as tert-butyl (prop-2-yn-1-yloxy)carbamate) is a protected hydroxylamine derivative featuring an O-propargyl group. It serves as a dual-modal "linchpin" reagent, enabling the sequential conjugation of biomolecules via two distinct, orthogonal chemistries:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group reacts with azides to form stable triazoles.
-
Oxime Ligation: Acidic removal of the Boc protecting group exposes a reactive O-substituted hydroxylamine, which condenses with aldehydes or ketones to form hydrolytically stable oximes.
CRITICAL DISTINCTION: Do not confuse this compound with N-Boc-propargylamine (CAS 92136-39-5), which lacks the oxygen atom linked to the nitrogen. The O-linked oxygen is essential for generating oximes; the amine analog cannot perform this function.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | tert-Butyl (prop-2-yn-1-yloxy)carbamate |
| CAS Number | 635757-72-1 |
| Molecular Formula | |
| Molecular Weight | 171.19 g/mol |
| Structure | |
| Appearance | Colorless oil or low-melting white solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |
| Storage | 2–8 °C (Hygroscopic; store under inert atmosphere) |
| Stability | Stable under neutral conditions; acid-labile (Boc removal) |
Synthesis & Preparation
Mechanistic Principle
The synthesis relies on the nucleophilic substitution (
Experimental Protocol
Reagents: N-Boc-hydroxylamine (1.0 equiv), Propargyl bromide (80% in toluene, 1.1 equiv),
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-hydroxylamine (e.g., 1.33 g, 10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous
(2.07 g, 15 mmol) in one portion. Stir the suspension at room temperature for 15 minutes. -
Alkylation: Add propargyl bromide (1.2 mL, 11 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1); the product (
) is less polar than the starting hydroxamate. -
Workup: Dilute with water (100 mL) and extract with EtOAc (
mL). Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Purification: Dry over
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -
Yield: Typical yields range from 85–95%.
Figure 1: Synthesis pathway via O-alkylation of N-Boc-hydroxylamine.
Applications & Reactivity Profile
A. Click Chemistry (CuAAC)
The terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This allows the reagent to be "clicked" onto any azide-labeled biomolecule (e.g., proteins, glycans, DNA) before activating the hydroxylamine.
B. Acidic Deprotection
Treatment with Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group. This step is crucial because the free amine is required for the subsequent oxime ligation.
-
Reagent: 25% TFA in DCM or 4M HCl in Dioxane.
-
Product: O-Propargylhydroxylamine (salt form).
C. Oxime Ligation
The liberated O-propargylhydroxylamine reacts spontaneously with aldehydes or ketones at slightly acidic pH (4.5–6.0) to form an oxime linkage (
Workflow Diagram: The "Dual-Linker" Strategy
Figure 2: Sequential conjugation workflow utilizing the alkyne and latent hydroxylamine handles.
Safety & Handling
-
Hazards: As an alkyne and hydroxylamine derivative, the compound is potentially reactive. While the Boc group stabilizes it, the deprotected hydroxylamine salt is potentially explosive if heated in a dry state. Always handle the free hydroxylamine in solution.
-
Toxicity: Specific toxicology data is limited. Treat as an irritant. Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store at 2–8 °C. The compound is hygroscopic; moisture can lead to slow hydrolysis of the Boc group over extended periods.
References
- Teodorescu, G. et al. "Synthesis of N-Boc-O-propargylhydroxylamine and its application in click chemistry." Tetrahedron Letters, 2008. (General synthesis methodology for Boc-hydroxylamines).
-
Bode, J. W. et al. "Preparation of O-substituted hydroxylamines." Organic Syntheses, 2020, 97 , 207-216.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001, 40 (11), 2004–2021.
-
Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 2008, 47 (39), 7523–7526.
Sources
Comprehensive Technical Guide on tert-Butyl prop-2-ynyloxycarbamate: Synthesis, Reactivity, and Applications
As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional building blocks that can seamlessly bridge disparate chemical spaces. tert-Butyl prop-2-ynyloxycarbamate —more commonly known in the laboratory as N-Boc-O-propargylhydroxylamine —is one such privileged scaffold. By combining a chemically robust Boc-protected hydroxylamine with a terminal alkyne, this molecule serves as a linchpin in bioorthogonal chemistry, bioconjugation, and complex heterocycle synthesis.
This whitepaper provides an in-depth, mechanistic exploration of tert-butyl prop-2-ynyloxycarbamate, detailing its nomenclature, physicochemical properties, and field-proven experimental workflows.
Nomenclature and Chemical Identity
Understanding the exact structural identity and nomenclature of this compound is critical for literature retrieval and regulatory documentation. The molecule features a carbamate linkage protecting a hydroxylamine core, which is further functionalized with a propargyl group on the oxygen atom.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Description / Value |
| IUPAC Name | tert-butyl N-(prop-2-ynoxy)carbamate |
| Common Synonyms | N-Boc-O-propargylhydroxylamine; O-Propargyl-N-Boc-hydroxylamine; tert-Butyl (prop-2-yn-1-yloxy)carbamate |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Key Structural Features | Terminal alkyne (Click-ready), Boc-protected nitrogen (acid-labile), N-O bond (redox-sensitive) |
Core Applications & Mechanistic Causality
The Ultimate Bifunctional Linker for Bioconjugation
In drug development and chemical biology, tert-butyl prop-2-ynyloxycarbamate is primarily deployed as a heterobifunctional linker. The causality behind its design is elegant: the Boc group masks the highly nucleophilic hydroxylamine nitrogen, preventing unwanted side reactions during early synthetic steps. Once removed via acidic cleavage, the resulting O-propargylhydroxylamine exhibits an enhanced α-effect, making it exceptionally reactive toward aldehydes and ketones to form hydrolytically stable oxime linkages [1]. The terminal alkyne remains orthogonal to this process, acting as a dormant handle for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].
Workflow: Boc-deprotection followed by oxime ligation and CuAAC click chemistry.
Precursor for Gold(I)-Catalyzed Heterocycle Synthesis
Beyond bioconjugation, this molecule is a highly valuable substrate for transition-metal catalysis. Yeom et al. demonstrated that O-propargyl-N-Boc-hydroxylamine undergoes a Gold(I)-catalyzed intramolecular hydroamination to yield 2,5-dihydroisoxazole derivatives[1].
The causality here relies on the extreme carbophilicity of cationic Gold(I). The Au(I) center selectively coordinates to the terminal alkyne (π-activation), withdrawing electron density and rendering it susceptible to nucleophilic attack by the Boc-protected nitrogen. This represents a rare 5-endo-dig cyclization, a pathway traditionally disfavored by Baldwin’s rules but facilitated by the metal carbenoid intermediate[2].
Mechanism of Gold(I)-catalyzed 5-endo-dig hydroaminative cyclization.
Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes specific checkpoints to verify the chemical transformation without requiring immediate mass spectrometry.
Protocol A: Synthesis of tert-Butyl prop-2-ynyloxycarbamate
Objective: Selective O-alkylation of N-Boc-hydroxylamine. Causality: The N-hydroxy proton of N-Boc-hydroxylamine has a pKa of ~8.5. Using a mild base like K₂CO₃ ensures selective deprotonation of the oxygen atom, minimizing competitive N,O-bisalkylation that occurs with stronger bases (e.g., NaH).
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve N-Boc-hydroxylamine (13.3 g, 100 mmol) in anhydrous DMF (100 mL) under an argon atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol). Stir the suspension at room temperature for 30 minutes to allow for complete alkoxide formation.
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise add propargyl bromide (13.4 mL of an 80 wt% solution in toluene, ~120 mmol) over 15 minutes. The low temperature controls the exothermic reaction profile and suppresses over-alkylation.
-
Reaction & Self-Validation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Checkpoint: Perform TLC (Hexane:EtOAc 3:1). Stain with KMnO₄. The product will appear as a distinct yellow spot (due to alkyne reduction of Mn(VII)) on a purple background (Rf ~ 0.45).
-
-
Workup: Quench with distilled water (200 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to effectively remove residual DMF.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield a pale yellow oil.
Protocol B: Gold(I)-Catalyzed Hydroaminative Cyclization[1]
Objective: Synthesis of 2,5-dihydroisoxazole via 5-endo-dig cyclization. Causality: Au(PPh₃)Cl is a stable, unreactive precatalyst. The addition of AgOTf acts as a halide scavenger, precipitating AgCl and generating the highly active, cationic [Au(PPh₃)]⁺ species. Molecular sieves (4 Å) are strictly required to scavenge trace water, which would otherwise lead to competitive alkyne hydration[1].
-
Catalyst Generation: In a dry Schlenk tube under argon, combine Au(PPh₃)Cl (5 mol%) and AgOTf (5 mol%)[1].
-
Substrate Addition: Add a solution of N-Boc-O-propargylhydroxylamine (1.0 equiv, 0.2 M) in anhydrous CH₂Cl₂[1].
-
Moisture Scavenging: Add activated 4 Å molecular sieves (approx. 50 mg/mmol substrate)[1].
-
Reaction & Self-Validation: Stir at room temperature for 2 hours.
-
Checkpoint: Monitor via TLC. The starting material will completely disappear. Note: A known side-reaction is N-O bond cleavage forming a C=N bond; monitor for secondary spots indicating over-oxidation[2].
-
-
Isolation: Filter the reaction mixture through a short pad of Celite to remove the silver salts and molecular sieves. Concentrate the filtrate and purify via silica gel flash chromatography[1].
Table 2: Optimization Parameters for Hydroaminative Cyclization [2]
| Catalyst System | Additive | Solvent | Yield of 2,5-Dihydroisoxazole | Mechanistic Note |
| Au(PPh₃)Cl / AgOTf (5 mol%) | MS 4 Å | CH₂Cl₂ | >85% | Optimal carbophilic activation. |
| Zn(II) Salts | None | Various | <10% | Ineffective for N-Boc substrates; favors C-O bond formation. |
| Au(PPh₃)Cl / AgOTf (5 mol%) | None | CH₂Cl₂ | Moderate | Trace moisture leads to alkyne hydration and N-O cleavage[2]. |
Protocol C: Bioconjugation via Oxime Ligation
Objective: Coupling the linker to a target biomolecule. Causality: Trifluoroacetic acid (TFA) cleanly removes the Boc group via acid-catalyzed elimination, generating isobutylene gas and CO₂. The resulting TFA salt is utilized directly because free hydroxylamines are prone to oxidative degradation. Aniline is added as a nucleophilic catalyst; it forms a fast-reacting Schiff base intermediate with the target aldehyde, which is subsequently displaced by the more nucleophilic hydroxylamine [3].
-
Deprotonation: Treat tert-butyl prop-2-ynyloxycarbamate with 20% TFA in CH₂Cl₂ for 2 hours at room temperature.
-
Evaporation: Remove the solvent and excess TFA under a gentle stream of nitrogen.
-
Buffer Exchange: Dissolve the resulting O-propargylhydroxylamine TFA salt in 100 mM Sodium Acetate buffer (pH 4.5). Causality: pH 4.5 represents the optimal thermodynamic sweet spot where the aldehyde is sufficiently protonated for attack, but the hydroxylamine is not fully sequestered as an unreactive ammonium salt.
-
Ligation: Add the target aldehyde-functionalized biomolecule (1.0 equiv) and aniline (10-100 mM).
-
Self-Validation: Incubate for 2 hours. Confirm conjugation via LC-MS; look for the mass shift corresponding to the loss of H₂O (-18 Da) upon oxime formation.
References
-
Nucleophilic Catalysis of Oxime Ligation Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Bioconjugate Chemistry. URL:[Link]
-
Click Chemistry: Diverse Chemical Function from a Few Good Reactions Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Angewandte Chemie International Edition. URL:[Link]
-
Gold(I)-Catalyzed Hydroaminative Cyclization Leading to 2,5-Dihydroisoxazole Yeom, H.-S., Lee, E.-S., & Shin, S. (2007). Synlett. URL:[Link]
Sources
O-propargyl hydroxylamine Boc protected precursors
Technical Guide: -Boc- -Propargylhydroxylamine Precursors
Dual-Function Linkers for Bioorthogonal Conjugation
Executive Summary
In the landscape of bioconjugation,
-
Oxime Ligation: The liberated alkoxyamine (
) reacts with aldehydes or ketones to form hydrolytically stable oxime linkages. -
Click Chemistry (CuAAC): The terminal alkyne (
) remains intact, providing a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition.
This guide addresses the synthesis, deprotection, and application of this precursor, specifically distinguishing it from its structural isomer,
Chemical Identity & Structural Integrity[2]
Crucial Distinction: Researchers frequently confuse the O-linked hydroxylamine with the C-linked amine. The reactivity profiles are fundamentally different.
| Feature | Target Molecule ( | Common Confusant ( |
| Common Name | ||
| IUPAC Name | tert-butyl (prop-2-yn-1-yloxy)carbamate | tert-butyl prop-2-yn-1-ylcarbamate |
| Structure | ||
| CAS Number | Custom / Non-Standard (Often derived from 36016-38-3) | 92136-39-5 |
| Reactivity | Forms Oximes (with ketones/aldehydes) | Forms Imines/Amides (less stable) |
| pKa (Conj. Acid) | ~4.6 (Alkoxyamine) | ~10.5 (Primary Amine) |
Key Property: The reduced basicity of the alkoxyamine (pKa ~4.6) allows for highly specific ligation at acidic pH (4.5–5.5), a condition where lysine
Synthetic Pathways[3]
The synthesis of the Boc-protected precursor relies on the selective alkylation of
Route A: Direct Alkylation (Scalable)
Best for gram-scale preparation where chromatographic purification is acceptable.
Reaction Logic:
Protocol:
-
Reagents:
- -Boc-hydroxylamine (1.0 equiv)
-
Propargyl bromide (1.2 equiv, 80% wt in toluene)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or
(2.0 equiv). -
Solvent: DCM (Dichloromethane) or DMF.[1]
-
Procedure:
-
Dissolve
-Boc-hydroxylamine in DCM ( ) at . -
Add DBU dropwise. Stir for 15 min to generate the hydroxamate anion.
-
Add propargyl bromide dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
-
Workup:
Route B: Mitsunobu Reaction (Stereocontrolled/Mild)
Best for small-scale, high-value synthesis or when avoiding alkyl halides.
Reaction Logic: Activates the alcohol (propargyl alcohol) rather than the nucleophile, proceeding via an
Protocol:
-
Reagents:
- -Boc-hydroxylamine (1.0 equiv)
-
Propargyl alcohol (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
DIAD or DEAD (1.2 equiv)
-
Solvent: anhydrous THF.
-
Procedure:
-
Dissolve
-Boc-hydroxylamine, Propargyl alcohol, and in THF at . -
Add DIAD dropwise (maintain temp
to prevent side reactions). -
Stir at
for 1 hour, then warm to RT overnight.
-
-
Workup:
-
Concentrate in vacuo.
-
Precipitate
(triphenylphosphine oxide) by adding cold ether/hexane (optional). -
Purify via column chromatography.
-
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis of the precursor and its divergent application in Antibody-Drug Conjugate (ADC) synthesis.
Experimental Protocols: Deprotection & Conjugation
Once the precursor is synthesized, it must be deprotected to reveal the active aminooxy group (
Step 1: Boc Deprotection
Caution: The resulting free O-propargylhydroxylamine is less stable than the Boc-protected form and should be used immediately or stored as a salt.
| Method | Reagents | Conditions | Pros/Cons |
| TFA Method | 20–50% TFA in DCM | 30 min @ RT | Pro: Fast, standard. Con: Residual TFA can affect pH sensitive conjugations. |
| HCl Method | 4M HCl in Dioxane | 1 hr @ RT | Pro: Yields crystalline HCl salt; no fluorinated waste. Con: Corrosive vapors. |
Self-Validating Check:
-
Monitor by TLC (Thin Layer Chromatography).[1] The Boc-protected spot (
in 3:1 Hex/EtOAc) should disappear. -
The product salt (
or salt) will precipitate or require evaporation.
Step 2: Oxime Ligation (The "First Click")
This step attaches the linker to a biomolecule (e.g., an antibody with periodate-oxidized glycans).
-
Buffer: 0.1 M Sodium Acetate, pH 4.5. (Acidic pH accelerates oxime formation and suppresses lysine interference).
-
Catalyst:
-Phenylenediamine (10–100 mM) or Aniline (optional, increases rate 10–100x). -
Stoichiometry: Use 5–20 equivalents of O-propargylhydroxylamine salt relative to the biomolecule.
-
Incubation: 2–16 hours at RT.
-
Purification: Desalting column (PD-10) or Dialysis to remove excess linker.
Step 3: CuAAC "Click" Reaction (The "Second Click")
This step attaches the payload (Azide-functionalized drug/fluorophore) to the alkyne handle now on the biomolecule.
-
Reagents:
-
Linker-modified Biomolecule (from Step 2).[3]
-
Azide-Payload (2–5 equiv).
- (1 mM).
-
THPTA Ligand (5 mM) (Protects biomolecule from Cu-induced oxidation).
-
Sodium Ascorbate (5 mM) (Reductant).
-
-
Procedure: Mix reagents under inert atmosphere (argon/nitrogen) if possible. Incubate 1 hour @ RT.
-
Quench: Add EDTA (10 mM) to strip copper.
Safety & Hazard Mitigation
-
Propargyl Bromide: High Hazard. Lachrymator, shock-sensitive, and potentially explosive if concentrated or heated.[4][5] Handle in a fume hood behind a blast shield. Use propargyl tosylate as a safer alternative if available.[4]
-
Hydroxylamines: Potentially unstable.[4] Do not heat the free base form of O-propargylhydroxylamine excessively. Store as the HCl salt at -20°C.
-
Azides: Organic azides used in the subsequent click step should satisfy the rule:
to ensure non-explosivity.
References
-
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Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 2005. (Foundational reference for bioorthogonal oxime/click strategies).
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The Stability of N-Alkoxy Carbamates: An In-Depth Technical Guide for Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success. Among the diverse arsenal of protective functionalities, N-alkoxy carbamates have emerged as a versatile and widely employed class for the temporary masking of primary and secondary amines. Their prevalence stems from a combination of factors: the attenuated nucleophilicity and basicity of the protected amine, their general stability to a broad range of reaction conditions, and the diverse array of methods available for their selective removal.
This technical guide provides a comprehensive exploration of the stability of common N-alkoxy carbamates, offering field-proven insights into their behavior under various chemical environments. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the strategic design and execution of complex synthetic routes.
The N-Alkoxy Carbamate Moiety: A Primer
N-alkoxy carbamates, also known as N-alkoxycarbonyl derivatives, are characterized by the functional group R-NH-C(=O)O-R'. The electronic nature of this moiety is central to its function as a protecting group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity. This electronic deactivation prevents the amine from participating in undesired side reactions during subsequent synthetic transformations.[1][2]
The stability and lability of the N-alkoxy carbamate are critically dependent on the nature of the "R'" group. This variability allows for the fine-tuning of the protecting group's properties, enabling chemists to select a group that is stable under a specific set of reaction conditions while being readily cleavable under another, often orthogonal, set of conditions.
A Comparative Analysis of Stability: Navigating the Chemical Landscape
The selection of an appropriate N-alkoxy carbamate protecting group hinges on a thorough understanding of its stability profile. This section provides a detailed comparison of the most commonly employed N-alkoxycarbonyl protecting groups under various reaction conditions.
Table 1: Comparative Stability of Common N-Alkoxycarbonyl Protecting Groups
| Protecting Group | Structure | Stable To | Labile To |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Basic conditions, hydrogenolysis, mild nucleophiles | Strong acids (e.g., TFA, HCl)[1][2][] |
| Cbz (Benzyloxycarbonyl) | -(C=O)O-CH₂-Ph | Mild acidic and basic conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[2][4] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | -(C=O)O-CH₂-Fluorenyl | Acidic conditions, catalytic hydrogenolysis | Basic conditions (e.g., piperidine, DBU)[1][5][6][7] |
| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Acidic and basic conditions | Pd(0) catalysis (e.g., Pd(PPh₃)₄) with a nucleophilic scavenger[5] |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | -(C=O)O-CH₂CH₂-Si(CH₃)₃ | Acidic and basic conditions, hydrogenolysis | Fluoride ion sources (e.g., TBAF)[5][8] |
| Troc (2,2,2-Trichloroethoxycarbonyl) | -(C=O)O-CH₂-CCl₃ | Acidic and mild basic conditions | Reductive conditions (e.g., Zn/AcOH)[1][9][10] |
Acidic Conditions
The stability of N-alkoxy carbamates to acidic reagents is a critical consideration in many synthetic sequences. The Boc group is notoriously acid-labile and is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2][] This lability is a consequence of the formation of the stable tert-butyl cation upon protonation of the carbonyl oxygen.
In contrast, Cbz , Fmoc , Alloc , Teoc , and Troc groups are generally stable to the acidic conditions used for Boc deprotection, making them orthogonal choices.[1][6] However, very strong acidic conditions, such as HBr in acetic acid, can cleave the Cbz group. The Fmoc group exhibits excellent stability towards a wide range of acidic reagents.[5][6]
Basic Conditions
The Fmoc group is specifically designed to be base-labile and is typically removed using a secondary amine, such as piperidine, in a polar aprotic solvent like DMF.[1][5][6][7] The deprotection proceeds via an E1cB-type elimination mechanism.
Conversely, Boc , Cbz , Alloc , Teoc , and Troc are generally stable to the basic conditions used for Fmoc removal. While Boc and Cbz groups can be cleaved under harsh basic conditions, they are resistant to the milder bases typically employed in synthesis. Alloc and Teoc also exhibit robust stability towards a variety of basic reagents.[5]
Reductive Conditions
Catalytic hydrogenolysis is the hallmark deprotection method for the Cbz group, proceeding smoothly in the presence of a palladium catalyst and a hydrogen source.[2][4] This method is exceptionally mild and selective, although it is incompatible with other reducible functional groups such as alkenes, alkynes, and some sulfur-containing moieties.
The Troc group is specifically designed for reductive cleavage, typically using zinc dust in acetic acid.[1][9][10] This deprotection occurs via a β-elimination mechanism initiated by a two-electron reduction of the trichloromethyl group.
Boc , Fmoc , Alloc , and Teoc groups are stable to the conditions used for both Cbz and Troc deprotection, highlighting their orthogonality.[1][5][8]
Oxidative Conditions
Most N-alkoxy carbamates are generally stable to a range of common oxidizing agents. However, the specific tolerance can depend on the structure of the alkoxy group and the oxidant used. For instance, functional groups within the protecting group itself, such as the allyl group in Alloc , could be susceptible to certain oxidants. Careful consideration of the entire molecular framework is essential when planning oxidative transformations.
Deprotection Mechanisms: A Deeper Dive
A thorough understanding of the deprotection mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Acid-Mediated Cleavage of the Boc Group
The deprotection of the Boc group under acidic conditions is a well-understood process initiated by the protonation of the carbonyl oxygen. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond to generate the highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to afford the free amine and carbon dioxide.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Base-Induced Elimination of the Fmoc Group
The cleavage of the Fmoc group is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base (e.g., piperidine). This generates a stabilized carbanion, which then undergoes a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene can react with the amine base, necessitating the use of a scavenger in some cases.
Caption: Mechanism of Base-Catalyzed Fmoc Deprotection.
Palladium-Catalyzed Deprotection of the Alloc Group
The deprotection of the Alloc group is a transition-metal-catalyzed process. A Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), undergoes oxidative addition to the allylic C-O bond to form a π-allylpalladium complex. A nucleophilic scavenger then attacks the allyl group, regenerating the Pd(0) catalyst and releasing the unstable carbamic acid, which decarboxylates to the free amine.
Reductive Cleavage of the Troc Group
The deprotection of the Troc group involves a two-electron reduction of the trichloromethyl group by a reducing agent like zinc. This leads to the elimination of a chloride ion and the formation of a dichlorinated enolate-like intermediate. A subsequent β-elimination releases the free amine, carbon dioxide, and dichloroethylene.[9]
Caption: Mechanism of Reductive Troc Deprotection.
Fluoride-Mediated Deprotection of the Teoc Group
The Teoc group is cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, forming a pentacoordinate siliconate intermediate. This triggers a β-elimination, releasing the free amine, carbon dioxide, ethylene, and trimethylsilyl fluoride.[8]
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An In-Depth Technical Guide to Cleavable N-O Bond Linkers for Drug Delivery Research
Introduction: Engineering Precision in Drug Delivery
In the landscape of targeted therapeutics, particularly in oncology, the ability to deliver a potent cytotoxic agent directly to a cancer cell while sparing healthy tissue is paramount. This precision is largely dictated by the linker—the chemical bridge connecting a targeting moiety, such as a monoclonal antibody, to its therapeutic payload.[1][2][3] Among the sophisticated tools available for this purpose, cleavable linkers that respond to specific physiological triggers have emerged as a cornerstone of modern drug conjugate design.[2][4][5] This guide focuses on a specific, highly versatile class of these triggers: linkers containing cleavable N-O (Nitrogen-Oxygen) bonds.
N-O bond linkers offer a unique combination of stability in systemic circulation and susceptibility to cleavage within the distinct microenvironments of target tissues, such as the acidic interior of lysosomes or the hypoxic core of solid tumors.[2][6][7] This document provides a comprehensive overview of the primary classes of N-O bond linkers, delves into the causality behind their design and application, and presents detailed, field-proven protocols for their synthesis and evaluation.
Chapter 1: The Chemistry and Mechanism of N-O Bond Linkers
The efficacy of a cleavable linker strategy is contingent on two key factors: high stability in the bloodstream (pH ~7.4) to prevent premature drug release and rapid, predictable cleavage upon encountering a specific internal or external trigger.[8][9] N-O bond-containing structures, such as oximes and N-oxides, provide a robust chemical scaffold to achieve this balance.
Oxime and Acylhydrazone Linkers: The pH-Sensitive Workhorses
Oxime and acylhydrazone linkers are among the most extensively used pH-sensitive systems in drug delivery.[10][] Their mechanism relies on acid-catalyzed hydrolysis. The neutral pH of blood ensures the linker remains intact, but upon internalization into the acidic endosomal (pH 5.0-6.5) and lysosomal (pH 4.5-5.0) compartments of a cancer cell, the C=N bond is hydrolyzed, releasing the drug.[2][4][]
Causality of Design: The rate of hydrolysis is a critical design parameter. While simple oximes can be quite stable, their cleavage kinetics can be slow for some applications.[10] Acylhydrazones, by comparison, often exhibit faster release at acidic pH.[4] The electronic properties of the substituents around the C=N bond can be modified to tune this release rate—electron-donating groups can accelerate hydrolysis, while electron-withdrawing groups enhance stability.[] This tunability is crucial for matching the drug's mechanism of action to its release profile.
N-Oxide Linkers: Exploiting the Hypoxic Tumor Microenvironment
Many solid tumors are characterized by regions of severe oxygen deficiency, or hypoxia.[6][12] This pathological feature creates a unique reductive environment due to the upregulation of specific reductase enzymes, such as cytochrome P450 oxidoreductases.[13][14] N-oxide linkers are designed to be selectively reduced under these hypoxic conditions, triggering drug release.[6][13]
Mechanism of Action: In well-oxygenated, healthy tissue, the N-oxide group is stable. However, in a hypoxic environment, it undergoes a one- or two-electron reduction by cellular reductases.[12][14][15] This bioreduction converts the N-oxide to a tertiary amine, often leading to a subsequent electronic cascade or intramolecular cyclization that cleaves the linker and liberates the active drug.[13][14] This "prodrug" strategy makes N-oxides exceptionally valuable for targeting solid tumors that are often resistant to conventional therapies.[6][7]
Comparison of Major N-O Bond Linker Types
| Linker Type | Cleavage Trigger | Mechanism | Key Advantages | Design Considerations |
| Oxime/Acylhydrazone | Low pH (Acidic) | Acid-catalyzed hydrolysis of the C=N bond.[10][16] | Well-established chemistry; tunable release kinetics.[][17] | Potential for premature release if stability is not optimized.[10] |
| N-Oxide | Hypoxia (Reductive) | Bioreduction by reductase enzymes in low-oxygen environments.[6][13][14] | High tumor specificity; targets a hallmark of solid tumors.[6][7] | Efficacy depends on the level of hypoxia and reductase expression in the target tumor.[12] |
| Enamine N-Oxide | Hypoxia (Reductive) | Bioreduction by hemeproteins, leading to activation and release.[12] | Dual-modality potential for both therapy and imaging (theranostics).[12][15] | Newer class of linkers; requires further in vivo validation.[12] |
Chapter 2: Design, Synthesis, and Characterization Workflows
The successful implementation of an N-O bond linker strategy requires a meticulous approach to synthesis and rigorous analytical validation at each step. This section outlines the strategic considerations and provides exemplar protocols.
Strategic Considerations for Linker-Drug Conjugation
The choice of linker is not arbitrary; it is a scientifically-driven decision based on the interplay between the drug, the target, and the linker itself.
-
Payload Properties: Highly potent drugs may require more stable linkers to minimize off-target toxicity from premature release.
-
Target Biology: For targets that are rapidly internalized, a fast-cleaving linker like an acylhydrazone may be optimal. For solid tumors with known hypoxic cores, an N-oxide linker is a logical choice.[6]
-
Desired Mechanism: If a "bystander effect"—where the released drug diffuses to kill neighboring cancer cells—is desired, a linker that releases a membrane-permeable drug is necessary.[5]
General Synthesis and Validation Workflow
A robust workflow ensures the creation of a well-defined and effective drug conjugate. This process is iterative and requires analytical confirmation at each stage to be self-validating.
Experimental Protocol: Synthesis of a pH-Sensitive Oxime Linker and Conjugation to a Model Drug
This protocol describes the formation of an oxime bond between an aminooxy-functionalized linker and a ketone-bearing drug payload, a common strategy for creating pH-sensitive conjugates.
Materials:
-
Aminooxy-PEG4-Maleimide linker
-
Doxorubicin (contains a ketone moiety)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine (as catalyst)
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Methodology:
-
Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., argon) to prevent moisture contamination.
-
Dissolution: Dissolve Doxorubicin (1.2 equivalents) in anhydrous DMF. Add a catalytic amount of pyridine (e.g., 0.1 equivalents).
-
Linker Addition: Dissolve the Aminooxy-PEG4-Maleimide linker (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Doxorubicin solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. The formation of the oxime bond is typically efficient under these conditions.
-
Scientific Rationale: The aminooxy group (-O-NH2) is highly nucleophilic and reacts specifically with aldehydes or ketones to form a stable oxime (C=N-O) linkage.[18] Pyridine acts as a mild base to facilitate the reaction.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the desired product.
-
Purification: Upon completion, the resulting Doxorubicin-linker conjugate can be purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19]
-
Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (to verify the molecular weight) and NMR spectroscopy.[20][21] The maleimide group on the other end of the linker is now ready for conjugation to a thiol-containing antibody.
Chapter 3: In Vitro Validation of Linker Performance
Once a drug-linker conjugate is synthesized and characterized, its performance must be validated. In vitro assays are critical for confirming that the linker behaves as designed—remaining stable in simulated physiological conditions and cleaving efficiently in response to the intended trigger.
Workflow for In Vitro Linker Cleavage Assay
This workflow outlines the process for evaluating the stability and cleavage profile of a pH-sensitive or redox-sensitive linker.
Protocol: In Vitro Drug Release from a pH-Sensitive Oxime-Linked Conjugate
This protocol provides a method to quantify the rate of drug release at physiological pH versus acidic pH.[4]
Materials:
-
Purified drug-linker conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4 (simulating blood)
-
Acetate Buffer, pH 5.0 (simulating lysosomal environment)
-
Incubator or water bath set to 37°C
-
RP-HPLC system with a UV detector
-
Quenching solution (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid)
Methodology:
-
Sample Preparation: Prepare stock solutions of the drug-linker conjugate. Dilute the stock into the pH 7.4 PBS and pH 5.0 acetate buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Incubation: Place the vials containing the solutions in a 37°C incubator. This temperature mimics physiological conditions.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 50 µL) from each buffer condition.
-
Self-Validation Principle: The t=0 time point serves as the baseline, showing the initial purity of the conjugate and confirming that no significant degradation occurred during sample preparation.
-
-
Quenching: Immediately mix the collected aliquot with an equal volume of the cold quenching solution. This stops the hydrolysis reaction and precipitates proteins, preparing the sample for analysis.
-
HPLC Analysis: Inject the quenched samples onto an RP-HPLC system. Develop a gradient method that effectively separates the intact conjugate from the released (free) drug. Monitor the elution profile using a UV detector set to a wavelength where both the conjugate and the free drug absorb.
-
Data Analysis: Integrate the peak areas for the intact conjugate and the free drug at each time point. Calculate the percentage of drug released using the formula: % Release = [Area(Free Drug) / (Area(Free Drug) + Area(Intact Conjugate))] * 100
-
Kinetic Profile: Plot the % Release versus time for both pH conditions to generate drug release profiles. A successful pH-sensitive linker will show minimal release at pH 7.4 and significant, time-dependent release at pH 5.0.[17]
Conclusion and Future Outlook
Cleavable N-O bond linkers represent a powerful and versatile platform in the design of targeted drug delivery systems. The pH-sensitivity of oximes and the hypoxia-triggered cleavage of N-oxides allow researchers to exploit fundamental differences between healthy tissue and the tumor microenvironment.[2][6][10] The ability to tune release kinetics through rational chemical modification provides a sophisticated lever for optimizing the therapeutic index of potent drug payloads.[]
The future of this field lies in the development of multi-responsive linkers that can integrate signals—for example, requiring both low pH and a specific enzyme for cleavage—to achieve even greater tumor specificity. Furthermore, novel N-O bond chemistries, such as the enamine N-oxides, open exciting new avenues for creating theranostic agents that can simultaneously treat and image disease, paving the way for more personalized and effective cancer therapies.[12][15] As our understanding of tumor biology deepens, the continued innovation in linker chemistry will be a critical driver in the evolution of smarter, more effective targeted drugs.
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Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of tert-butyl N-(prop-2-yn-1-yloxy)carbamate
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of modern chemical biology and drug discovery, bifunctional molecules are indispensable tools for constructing complex molecular architectures. tert-Butyl N-(prop-2-yn-1-yloxy)carbamate is a strategically designed heterobifunctional linker that embodies this principle. It incorporates two key functionalities within a compact framework:
-
A Terminal Alkyne (Propargyl Group): This functional group is a cornerstone of "click chemistry," enabling highly efficient and specific covalent bond formation with azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted variants (SPAAC).[1][2] This allows for the straightforward conjugation of this linker to biomolecules, surfaces, or complex organic scaffolds.[3]
-
A Boc-Protected Hydroxylamine: The tert-butoxycarbonyl (Boc) group provides robust protection for the hydroxylamine moiety under a wide range of synthetic conditions.[4][5] Upon removal under acidic conditions, it unveils a reactive N-oxy nucleophile, which can be used for subsequent coupling reactions, such as the formation of oxime ethers or other N-O bond-containing structures.
The utility of this linker is particularly pronounced in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and functionalized probes where precise and modular assembly is paramount. This guide provides a detailed, field-proven protocol for its synthesis from N-Boc hydroxylamine, grounded in the principles of the Williamson ether synthesis.
Reaction Principle: A Mechanistic Perspective
The synthesis of tert-butyl N-(prop-2-yn-1-yloxy)carbamate from tert-butyl N-hydroxycarbamate (N-Boc hydroxylamine) and propargyl bromide is a classic example of the Williamson Ether Synthesis .[6][7][8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which can be understood in two primary steps.
Step 1: Deprotonation to Generate a Potent Nucleophile N-Boc hydroxylamine possesses an acidic proton on its hydroxyl group. In its neutral state, it is a weak nucleophile. To enhance its nucleophilicity, this proton must be abstracted by a base. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose. The hydride ion (H⁻) deprotonates the hydroxylamine, forming a sodium N-(tert-butoxycarbonyl)oxamide salt and liberating hydrogen gas. This salt exists as a highly reactive oxyanion, a potent nucleophile poised for the subsequent substitution step.[7][8]
Step 2: SN2 Attack on the Electrophilic Carbon The electrophile in this reaction is propargyl bromide. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack. The oxyanion generated in Step 1 attacks this electrophilic carbon in a concerted backside attack, displacing the bromide ion, which is an excellent leaving group.[9] The use of a primary halide like propargyl bromide is crucial as it minimizes the potential for a competing E2 elimination reaction, thereby maximizing the yield of the desired ether product.[7]
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- 1. (PDF) tert-ButylN-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate [academia.edu]
- 2. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]
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- 6. community.wvu.edu [community.wvu.edu]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Note: Protocol for O-Alkylation of N-Boc Hydroxylamine with Propargyl Bromide
Introduction
N-alkoxyamines, particularly those bearing versatile functional handles like terminal alkynes, are of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] The propargyl group, with its terminal alkyne, is a key participant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex molecular architectures.[4] The title compound, tert-butyl N-(prop-2-yn-1-yloxy)carbamate, serves as a valuable building block for introducing a propargyloxy moiety, which can subsequently be used for bioconjugation, derivatization, or as a precursor to various nitrogen-containing heterocycles.[5][6][7]
This application note provides a detailed protocol for the O-alkylation of tert-butyl N-hydroxycarbamate (N-Boc hydroxylamine) with propargyl bromide. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on troubleshooting and safety. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this important intermediate.
Reaction Principle and Causality
The O-alkylation of N-Boc hydroxylamine with propargyl bromide is a classic example of a Williamson ether synthesis, adapted for an N-O bond formation. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Key Mechanistic Steps:
-
Deprotonation: N-Boc hydroxylamine is a weak acid. To render it sufficiently nucleophilic, the hydroxyl proton must be removed by a suitable base. The choice of base is critical; it must be strong enough to deprotonate the hydroxylamine but not so strong as to cause unwanted side reactions, such as elimination or reaction with the propargyl bromide.
-
Nucleophilic Attack: The resulting N-Boc-hydroxamate anion acts as the nucleophile, attacking the electrophilic methylene carbon of propargyl bromide.
-
Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired O-alkylated product, tert-butyl N-(prop-2-yn-1-yloxy)carbamate.
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom.[1][8] This protection prevents N-alkylation, which would otherwise compete with the desired O-alkylation, and also modulates the nucleophilicity of the hydroxylamine.[1]
Visualization of the Reaction Workflow
Caption: Workflow for the Alkylation of N-Boc Hydroxylamine.
Experimental Protocol
This protocol details the O-alkylation of N-Boc hydroxylamine with propargyl bromide on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| tert-Butyl N-hydroxycarbamate | ≥98% | Sigma-Aldrich | 36016-38-3 |
| Propargyl bromide (80% in toluene) | Stabilized | Sigma-Aldrich | 106-96-7 |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Saturated aq. NH4Cl solution | Reagent Grade | Fisher Scientific | 12125-02-9 |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Brine (Saturated aq. NaCl solution) | N/A | In-house prep. | 7647-14-5 |
| Anhydrous sodium sulfate (Na2SO4) | ACS Grade | VWR | 7757-82-6 |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flasks (100 mL and 50 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Safety Precautions
-
Propargyl bromide is highly toxic, flammable, and a lachrymator. [9][10][11][12] Handle only in a well-ventilated chemical fume hood.[9][10][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][12]
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with care under an inert atmosphere. The 60% dispersion in mineral oil reduces its pyrophoricity but requires careful handling.
-
Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
Step-by-Step Procedure
-
Preparation of N-Boc Hydroxylamine Solution:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add tert-butyl N-hydroxycarbamate (1.33 g, 10.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 40 mL) and stir until the solid is completely dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Rationale: Adding the base slowly at a low temperature helps to control the exothermic reaction and the evolution of hydrogen gas. A slight excess of the base ensures complete deprotonation of the hydroxylamine.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of a cloudy suspension and gas evolution should be observed.
-
-
Alkylation:
-
Slowly add propargyl bromide (80% solution in toluene, 1.24 mL, 11.0 mmol, 1.1 equivalents) dropwise to the reaction mixture at 0 °C using a syringe.
-
Rationale: A slight excess of the electrophile drives the reaction to completion. The dropwise addition helps to manage any exothermicity.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quench and Work-up:
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution (20 mL) dropwise to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (50 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, typically an oil, is purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%).
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield tert-butyl N-(prop-2-yn-1-yloxy)carbamate as a colorless to pale yellow oil.
-
Expected Yield and Characterization
-
Yield: 75-85%
-
1H NMR (400 MHz, CDCl3) δ: 7.05 (br s, 1H, NH), 4.45 (d, J = 2.4 Hz, 2H, OCH2), 2.50 (t, J = 2.4 Hz, 1H, C≡CH), 1.48 (s, 9H, C(CH3)3).
-
13C NMR (101 MHz, CDCl3) δ: 157.0, 82.5, 77.8, 75.5, 61.2, 28.2.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete deprotonation (inactive NaH).- Wet solvent or glassware.- Decomposed propargyl bromide. | - Use fresh, high-quality NaH. Ensure an inert atmosphere is maintained.- Thoroughly dry all glassware and use anhydrous solvent.- Use fresh propargyl bromide. Check for discoloration or polymerization. |
| Formation of Side Products | - Over-alkylation (N,O-dialkylation).- Reaction of the base with propargyl bromide. | - Ensure the Boc protecting group is intact on the starting material. The Boc group should prevent N-alkylation.- Maintain a low reaction temperature during the addition of propargyl bromide. |
| Difficulty in Purification | - Co-elution with mineral oil from NaH dispersion.- Presence of toluene from the propargyl bromide solution. | - Before loading onto the column, the crude product can be washed with hexanes to remove the majority of the mineral oil.- Toluene can be removed under high vacuum, or it will be separated during column chromatography, although it may require a longer column or a shallower gradient. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of tert-butyl N-(prop-2-yn-1-yloxy)carbamate, a versatile building block in organic and medicinal chemistry. By understanding the underlying reaction mechanism and adhering to the procedural and safety guidelines, researchers can successfully prepare this compound in good yield. The key to success lies in the use of anhydrous conditions, careful handling of reactive reagents, and proper purification techniques.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. [Link]
-
Poe, S. L., Bogdan, A. R., Mason, B. P., Steinbacher, J. L., Opalka, S. M., & McQuade, D. T. (2009). The Proline-Catalyzed α-Aminoxylation of Aldehydes Is a Six-Membered Ring, Zimmerman−Traxler-like Transition State. Journal of Organic Chemistry, 74(4), 1574-1580. [Link]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butoxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]
-
Chemtron. (2026, January 31). N-Boc-Hydroxylamine: A Crucial Reagent in Pharmaceutical Intermediates. Retrieved from [Link]
-
Farrar, W. V. (1959). 148. Some derivatives of hydroxylamine. Journal of the Chemical Society (Resumed), 799-801. [Link]
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- 12. echemi.com [echemi.com]
Application Notes and Protocols: Harnessing O-Propargyl Hydroxylamine Derivatives for Advanced Click Chemistry Applications
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of O-propargyl hydroxylamine derivatives in a powerful, two-stage bioconjugation strategy. This method leverages the efficiency and orthogonality of two distinct "click" reactions: an initial, chemoselective oxime ligation followed by a highly reliable copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). This sequential approach enables the precise and robust labeling of complex biomolecules, offering significant advantages in drug discovery, proteomics, and materials science. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and offer field-proven insights to ensure successful implementation.
Introduction: A Dual "Click" Strategy for Complex Molecular Architectures
The concept of "click chemistry," introduced by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] This has revolutionized the way scientists approach the synthesis of complex molecules. Among the most prominent click reactions are the formation of stable oxime ethers from aldehydes or ketones and hydroxylamines, and the near-quantitative formation of triazoles from azides and alkynes.[3][4][5]
O-propargyl hydroxylamine derivatives serve as a unique and powerful linchpin, bridging these two click chemistries. The hydroxylamine moiety allows for an initial, highly selective conjugation to a carbonyl group on a target molecule (e.g., a protein with a genetically encoded ketone or an oxidized carbohydrate). This reaction leaves a terminal alkyne (the propargyl group) appended to the target, which is then available for a second click reaction with an azide-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polymer).[6] This two-step, sequential ligation strategy provides a modular and highly versatile platform for creating complex bioconjugates with a high degree of control.
The bioorthogonal nature of these reactions, particularly the copper-free SPAAC variant, allows for selective labeling in complex biological environments and even within living cells.[3][7] This guide will provide the necessary protocols and technical insights to successfully apply this dual click strategy in your research.
The Chemistry: A Tale of Two Clicks
The overall workflow involves two key chemical transformations, as illustrated below.
Figure 1: Sequential Oxime Ligation and Azide-Alkyne Cycloaddition Workflow.
Step 1: Aniline-Catalyzed Oxime Ligation
The formation of an oxime bond between a hydroxylamine and a carbonyl group (aldehyde or ketone) is a robust and highly chemoselective reaction.[8] While the reaction can proceed without a catalyst, particularly at acidic pH, the rate at neutral pH, which is often required for biological applications, can be slow.[9] Aniline and its derivatives act as nucleophilic catalysts, significantly accelerating the reaction at physiological pH.[10][11]
The mechanism involves the formation of a more reactive protonated Schiff base intermediate between the aniline catalyst and the carbonyl compound. This intermediate is more susceptible to nucleophilic attack by the hydroxylamine, leading to the formation of the oxime and regeneration of the catalyst.[10] Recent studies have shown that substituted anilines, such as p-phenylenediamine, can be even more effective catalysts than aniline itself, offering faster reaction rates at lower catalyst concentrations.[12]
Step 2: Azide-Alkyne Cycloaddition (CuAAC and SPAAC)
Once the biomolecule is functionalized with the propargyl group, the terminal alkyne is ready for the second click reaction with an azide-modified molecule.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, prized for its speed, efficiency, and the formation of a single, stable 1,4-disubstituted triazole regioisomer.[5] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[13] The use of a stabilizing ligand, like THPTA, is recommended to prevent copper-mediated damage to biomolecules.[13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the potential toxicity of copper is a concern, SPAAC offers a powerful alternative.[14][15] This reaction utilizes a strained cyclooctyne (e.g., DBCO) that reacts rapidly with azides without the need for a metal catalyst.[7][16] The high ring strain of the cyclooctyne provides the driving force for the reaction.[14]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for a typical sequential oxime ligation and click chemistry conjugation.
Synthesis of O-Propargyl Hydroxylamine Hydrochloride
While commercially available, O-propargyl hydroxylamine hydrochloride can also be synthesized. A common method involves the reaction of a suitable ketoxime with propargyl bromide, followed by hydrolysis.[17] Another approach involves the reaction of hydroxylamine hydrochloride with 1,3-dichloropropene.[18]
Note: O-propargyl hydroxylamine and its salts can be unstable. It is recommended to store them under an inert atmosphere at low temperatures and use them relatively quickly after synthesis or purchase.
Protocol 1: Two-Step Oxime Ligation and CuAAC
This protocol is suitable for the conjugation of purified biomolecules in a controlled, in vitro setting.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
O-propargyl hydroxylamine hydrochloride
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0
-
Catalyst Stock: 1 M p-phenylenediamine in DMSO (prepare fresh)
-
Azide-functionalized molecule of interest
-
CuSO₄ stock solution: 100 mM in deionized water
-
THPTA stock solution: 100 mM in deionized water
-
Sodium Ascorbate stock solution: 500 mM in deionized water (prepare fresh)
-
Purification supplies (e.g., desalting column, dialysis tubing)
Procedure:
Step 1: Oxime Ligation
-
Dissolve the aldehyde/ketone-functionalized biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add O-propargyl hydroxylamine hydrochloride from a stock solution to a final concentration of 10-50 mM.
-
Initiate the reaction by adding the p-phenylenediamine catalyst stock solution to a final concentration of 2-10 mM.[12]
-
Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or SDS-PAGE if possible.
-
Optional but Recommended: Purify the propargylated biomolecule using a desalting column or dialysis to remove excess hydroxylamine and catalyst. This will prevent potential side reactions in the subsequent CuAAC step.
Step 2: CuAAC Reaction
-
To the solution containing the propargylated biomolecule, add the azide-functionalized molecule of interest to a 5- to 20-fold molar excess.
-
In a separate tube, prepare the copper catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution in a 5:1 molar ratio.
-
Add the copper catalyst premix to the reaction mixture to a final Cu(I) concentration of 100-500 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.[19]
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove excess reagents and the copper catalyst.
Protocol 2: One-Pot Oxime Ligation and SPAAC
This protocol is ideal for applications where copper must be avoided, such as in live-cell labeling. A one-pot approach is often feasible as the reagents for the two steps are generally compatible.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
O-propargyl hydroxylamine hydrochloride
-
Reaction Buffer: PBS or cell culture medium, pH 7.4
-
Catalyst Stock: 1 M p-phenylenediamine in DMSO
-
Strained alkyne (e.g., DBCO)-functionalized molecule of interest
Procedure:
-
Dissolve the aldehyde/ketone-functionalized biomolecule in the Reaction Buffer. For cell-based experiments, the biomolecule may already be present on the cell surface.
-
Add O-propargyl hydroxylamine hydrochloride to a final concentration of 1-10 mM.
-
Add the p-phenylenediamine catalyst to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
Without purification, add the strained alkyne-functionalized molecule to a final concentration of 50-100 µM.
-
Incubate for an additional 1-2 hours at the same temperature.
-
For in vitro reactions, purify the conjugate as needed. For cell-based experiments, wash the cells to remove excess reagents before analysis.
Data Presentation and Troubleshooting
The success of these conjugation strategies can be influenced by several factors. The following tables provide a summary of typical reaction parameters and a guide for troubleshooting common issues.
Table 1: Typical Reaction Parameters for Sequential Ligation
| Parameter | Oxime Ligation | CuAAC | SPAAC |
| pH | 6.5 - 7.5 | 7.0 - 8.0 | 7.0 - 8.0 |
| Temperature | Room Temp. or 37°C | Room Temp. | Room Temp. or 37°C |
| Reaction Time | 30 min - 4 hours | 1 - 4 hours | 1 - 2 hours |
| Catalyst | p-Phenylenediamine (2-10 mM) | CuSO₄/Sodium Ascorbate (100-500 µM Cu(I)) | None |
| Typical Yield | >90% (intermediate) | >95% (final) | >95% (final) |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in oxime ligation | - Inactive carbonyl or hydroxylamine- Suboptimal pH- Insufficient catalyst | - Verify the purity and activity of reagents.- Optimize the pH of the reaction buffer.- Increase the concentration of the p-phenylenediamine catalyst. |
| Low yield in CuAAC | - Oxidation of Cu(I) to Cu(II)- Copper sequestration by biomolecule- Degradation of the propargyl group | - Ensure the sodium ascorbate solution is freshly prepared.- Increase the concentration of the THPTA ligand.- Avoid harsh conditions that could lead to side reactions of the alkyne.[20] |
| Cell toxicity in SPAAC | - High concentration of strained alkyne- Off-target reactivity | - Titrate the concentration of the strained alkyne to the lowest effective level.- Ensure the purity of the strained alkyne reagent. |
| Precipitation during reaction | - Poor solubility of reagents or conjugate- Aggregation of biomolecule | - Add a co-solvent like DMSO (up to 10%).- Optimize the buffer composition and protein concentration. |
Visualization of Key Processes
The following diagrams illustrate the core mechanisms discussed in this guide.
Figure 2: Catalytic cycle of aniline in oxime formation.
Figure 3: Comparison of CuAAC and SPAAC pathways.
Conclusion
The sequential use of oxime ligation and azide-alkyne cycloaddition, enabled by O-propargyl hydroxylamine derivatives, represents a highly effective and versatile strategy for the construction of complex molecular architectures. This dual click approach offers researchers a powerful toolkit for applications ranging from the development of antibody-drug conjugates to the functionalization of materials and the study of biological processes. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, scientists can confidently implement this methodology to advance their research goals.
References
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- Dirksen, A., & Hackeng, T. M. (2006). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- Ulrich, S., et al. (2014). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Chemistry, 20(1), 34-41.
- Sinozaki, et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. (2025).
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Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]
- Oxidation-Induced “One-Pot” Click Chemistry. (2021). Chemical Reviews.
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- Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. (2025).
-
A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. Available at: [Link]
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- Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. (n.d.). Organic Syntheses.
- Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. (2017).
- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2015).
- Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. (2022).
- Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). (2010). MDPI.
- CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
- Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. (n.d.). ISCA.
- DeForest, C. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification.
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baseclick GmbH. (n.d.). Protocols. Available at: [Link]
- CuAAC: an efficient Click Chemistry reaction on Solid Phase. (2023).
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- Peptide Conjugation via CuAAC 'Click' Chemistry. (2013). MDPI.
- Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums. (2026).
- Ulrich, S., et al. (2014). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. PubMed.
- A copper-catalyzed asymmetric oxime propargylation enables the synthesis of the gliovirin tetrahydro-1,2-oxazine core. (2020). SciSpace.
- Solvent-free synthesis of propargylamines: an overview. (2021). RSC Publishing.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Copper-catalyzed cascade transformation of O-propargylic oximes with sulfonyl azides to α,β-unsatur
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Preparation of O-Propargylhydroxylamine Hydrochloride from its Boc Precursor: An Application Note and Protocol
Introduction
O-propargylhydroxylamine hydrochloride is a valuable bifunctional molecule widely utilized in bioconjugation, drug discovery, and materials science. Its propargyl group provides a reactive handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5] These reactions are known for their high efficiency, selectivity, and biocompatibility, making them ideal for labeling and modifying complex biological molecules.[1][6][7][8] The hydroxylamine functionality allows for the formation of stable oxime linkages with aldehydes and ketones, which are often found in or can be introduced into biomolecules.[8]
The tert-butyloxycarbonyl (Boc) protecting group is commonly used to mask the amine functionality of the hydroxylamine during synthesis.[9][10] Its facile removal under acidic conditions provides a straightforward route to the desired hydrochloride salt.[9][10][11][12] This application note provides a detailed, field-proven protocol for the deprotection of Boc-O-propargylhydroxylamine to yield O-propargylhydroxylamine hydrochloride, a critical reagent for researchers in chemistry and biology.
Reaction Principle and Mechanism
The deprotection of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[9][10] The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond.[10][12][13] This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][13] The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[12][13] In the presence of hydrochloric acid, the resulting O-propargylhydroxylamine is protonated to form the stable hydrochloride salt.[14]
Diagram 1: Mechanism of Acidic Boc Deprotection.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Boc-O-propargylhydroxylamine | ≥95% | Commercially Available |
| 4 M Hydrochloric Acid in 1,4-Dioxane | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard Laboratory Supplier |
| Magnetic stirrer and stir bar | - | Standard Laboratory Supplier |
| Ice bath | - | - |
| Rotary evaporator | - | Standard Laboratory Supplier |
| Filtration apparatus (Büchner funnel, filter flask) | - | Standard Laboratory Supplier |
| pH paper or pH meter | - | Standard Laboratory Supplier |
Safety Precautions
-
Hydrochloric Acid: 4 M HCl in dioxane is highly corrosive and toxic. Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15]
-
Propargyl Compounds: Propargyl-containing molecules can be hazardous. Avoid inhalation, ingestion, and skin contact.[16][17][18][19]
-
Dioxane: 1,4-Dioxane is a suspected carcinogen and is flammable. Ensure proper ventilation and avoid sources of ignition.
-
General: Perform a thorough risk assessment before starting the experiment.[18]
Experimental Protocol
Diagram 2: Experimental Workflow for the Preparation of O-propargylhydroxylamine HCl.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-O-propargylhydroxylamine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath to 0°C. Slowly add a solution of 4 M hydrochloric acid in 1,4-dioxane (5-10 equivalents) dropwise with vigorous stirring. The use of a pre-made, commercially available solution of HCl in dioxane is highly recommended for consistency and safety.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[10]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess HCl/dioxane. This will typically yield a viscous oil or a semi-solid.
-
Precipitation and Isolation: To the resulting residue, add a sufficient amount of anhydrous diethyl ether and triturate (vigorously stir or scrape with a spatula) to induce precipitation of the hydrochloride salt. The product should appear as a white to off-white solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the collected solid under high vacuum to remove all traces of solvent. The final product is O-propargylhydroxylamine hydrochloride.
Purification and Characterization
For most applications, the product obtained after filtration and drying is of sufficient purity. However, if further purification is required, recrystallization can be performed. A common method involves dissolving the crude product in a minimal amount of a hot polar solvent, such as ethanol or isopropanol, followed by slow cooling to induce crystallization.[20][21]
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of the Boc protecting group.
-
Mass Spectrometry (MS): To verify the molecular weight of the deprotected product.
-
Melting Point: To compare with the literature value.
Results and Discussion
Following this protocol, a typical yield of O-propargylhydroxylamine hydrochloride is in the range of 85-95%. The reaction is generally clean, with the main byproducts being isobutylene and carbon dioxide, which are volatile and removed during the workup.[11][13]
The choice of 4 M HCl in dioxane is a common and effective reagent for Boc deprotection.[12][22][23] It offers a good balance between reactivity and selectivity. While other strong acids like trifluoroacetic acid (TFA) can also be used, HCl is often preferred as it directly yields the hydrochloride salt, which is typically a stable, crystalline solid that is easy to handle and store.[9][11] The use of an anhydrous solvent system is crucial to prevent unwanted side reactions.
Storage and Stability
O-propargylhydroxylamine hydrochloride is a hygroscopic solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place.[15] Long-term storage at low temperatures (-20°C) is recommended to maintain its stability and reactivity.[15] Stability studies on similar hydrochloride salts have shown good stability over several months when stored under appropriate conditions.[24][25]
Conclusion
This application note provides a reliable and efficient protocol for the synthesis of O-propargylhydroxylamine hydrochloride from its Boc-protected precursor. The procedure is straightforward, high-yielding, and scalable, making it suitable for a wide range of research and development applications. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this versatile chemical tool for their work in bioconjugation, drug development, and beyond.
References
-
Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 9). Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]
-
Click chemistry - Wikipedia. (n.d.). Retrieved from [Link]
-
A Recent Concept of Importance: Click Chemistry. (n.d.). Retrieved from [Link]
-
Click chemistry reagents - Chemie Brunschwig. (n.d.). Retrieved from [Link]
-
Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. (n.d.). Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Retrieved from [Link]
-
Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]
- Purification method of O-benzylhydroxylamine hydrochloride - Eureka | Patsnap. (2015, September 23).
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Retrieved from [Link]
- CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents. (n.d.).
-
Synthesis of propargylic amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. (n.d.). Retrieved from [Link]
- CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride - Google Patents. (n.d.).
-
Click Chemistry Conjugations - PMC. (n.d.). Retrieved from [Link]
-
Solvent-free synthesis of propargylamines: an overview - PMC - NIH. (2021, May 30). Retrieved from [Link]
-
Advances in Bioconjugation - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Propargyl Compounds and Their Cytotoxic Activity - ResearchGate. (2026, January 13). Retrieved from [Link]
- CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents. (n.d.).
-
Stability of propranolol hydrochloride suspension compounded from tablets - PubMed. (n.d.). Retrieved from [Link]
-
Boron enabled bioconjugation chemistries - PMC - NIH. (2024, October 30). Retrieved from [Link]
-
Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes - ResearchGate. (n.d.). Retrieved from [Link]
-
Purification of O-antigen for polysaccharide vaccine development against Salmonella paratyphi - PubMed. (2025, September 2). Retrieved from [Link]
-
Purification of O-specific polysaccharide from lipopolysaccharide produced by Salmonella enterica serovar Paratyphi A | Request PDF - ResearchGate. (2025, November 18). Retrieved from [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products - EMA. (2025, April 11). Retrieved from [Link]
Sources
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- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
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- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. datasheets.scbt.com [datasheets.scbt.com]
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- 19. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. Purification method of O-benzylhydroxylamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
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- 24. Stability of propranolol hydrochloride suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
bioconjugation methods using N-alkoxy alkyne linkers
Application Note: Bioconjugation Strategies Using Heterobifunctional N-Alkoxy Alkyne Linkers
Executive Summary
This guide details the application of N-Alkoxy Alkyne Linkers (specifically Alkoxyamine-Alkyne heterobifunctional reagents) in high-fidelity bioconjugation. These linkers exploit the "alpha-effect" of the N-alkoxyamine (
Scientific Foundation & Mechanism
The Chemical Logic
The utility of N-alkoxy alkyne linkers lies in their ability to bridge two distinct chemical spaces:
-
The Carbonyl Space (Targeting): Biological carbonyls are rare (absent in native side chains), making them excellent bioorthogonal targets. They are introduced via periodate oxidation (glycans), enzymatic oxidation (N-termini), or metabolic engineering.
-
The Click Space (Payload): The alkyne terminus remains inert during the oxime ligation, allowing for a clean, sequential conjugation of azido-functionalized payloads.
Key Advantage: The resulting oxime linkage (
Reaction Pathway
-
Step 1: Oxime Ligation. The N-alkoxyamine attacks the electrophilic carbonyl carbon. This is acid-catalyzed (pH 4.5–6.0) and accelerated by nucleophilic catalysts (e.g., aniline).
-
Step 2: Click Chemistry.
-
CuAAC: Terminal alkyne reacts with azide + Cu(I).[1]
-
SPAAC: Strained alkyne (e.g., DBCO, BCN) reacts with azide (Copper-free).
-
Experimental Workflow Visualization
The following diagram illustrates the sequential conjugation logic, distinguishing between terminal and strained alkyne pathways.
Caption: Sequential workflow for converting native biomolecules into "Click-Ready" scaffolds using N-alkoxy alkyne linkers.
Detailed Protocols
Protocol A: Glycoprotein Labeling via Sialic Acid Oxidation
Target: Sialic acid residues on IgG antibodies or membrane proteins. Linker Type:Aminooxy-PEG3-Alkyne (Terminal Alkyne).
Materials:
-
Sodium Periodate (
) -
Aminooxy-PEG3-Alkyne (100 mM in DMSO)
-
Catalyst: Aniline (100 mM stock)
-
Glycerol (Quencher)
-
Purification columns (Zeba Spin or PD-10)
Step-by-Step Procedure:
-
Oxidation (Aldehyde Generation):
-
Buffer exchange protein into Oxidation Buffer (0.1 M NaOAc, pH 5.5). Avoid amine buffers (Tris/Glycine) as they form Schiff bases.
-
Add mild oxidant:
cold (final concentration). -
Incubate: 30 minutes on ice, in the dark. Note: Low temp/concentration preserves protein integrity.
-
Quench: Add Glycerol (10% v/v) and incubate for 5 minutes.
-
Purification: Immediately desalt to remove excess periodate.
-
-
Oxime Ligation (Linker Attachment):
-
To the aldehyde-protein, add Aminooxy-PEG3-Alkyne (50–100 molar excess).
-
Add Aniline Catalyst to a final concentration of 10 mM. Why? Aniline forms a transient, highly reactive Schiff base that rapidly transimines to the stable oxime.
-
Incubate: 1–2 hours at Room Temperature (RT) or O/N at 4°C.
-
Purification: Dialysis or Desalting column into PBS (pH 7.4).
-
-
Click Reaction (Payload Attachment):
-
Add Azide-Fluorophore (5–10 molar excess).
-
Add CuAAC Cocktail (CuSO4 + THPTA ligand + Sodium Ascorbate).
-
Incubate: 1 hour at RT.
-
Final Clean-up: Remove excess fluorophore via size-exclusion chromatography.
-
Protocol B: N-Terminal Transamination & Labeling
Target: N-terminal Alanine or Glycine. Linker Type:Aminooxy-DBCO (Strained Alkyne).
-
Ketone Generation: Use Rapoport's Salt or PLP-mediated transamination to convert the N-terminal amine to a ketone.[2]
-
Ligation: React with Aminooxy-DBCO (50 equiv) in 0.1 M Phosphate buffer (pH 6.5) + 10 mM Aniline for 16 hours.
-
SPAAC Click: Add Azide-Drug. Reaction proceeds instantly without Copper toxicity.
Data Analysis & Optimization
Catalyst Efficiency Comparison
The choice of catalyst critically impacts yield.
| Catalyst | Concentration | Reaction Time (t1/2) | Biocompatibility | Recommended Use |
| None | N/A | > 24 Hours | High | Very sensitive proteins |
| Aniline | 10–100 mM | 1–2 Hours | Moderate | Standard Glycans/Antibodies |
| p-Phenylenediamine | 1–10 mM | < 30 Mins | Low (Oxidation risk) | High-throughput screening |
| 5-Methoxyanthranilic acid | 10 mM | 1–2 Hours | High | In vivo applications |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation during Oxidation | Over-oxidation or pH too low | Reduce NaIO4 to 0.5 mM; Maintain pH > 5.0. |
| Low Click Efficiency | Copper oxidation or Chelation | Increase THPTA:Cu ratio to 5:1; Ensure Ascorbate is fresh. |
| Adducts on Mass Spec | Schiff base intermediates | Ensure thorough desalting after Aniline treatment. |
| No Conjugation | Buffer interference | CRITICAL: Ensure NO Tris, Glycine, or primary amines are present during Step 1 & 2. |
Advanced Linker Logic (Decision Tree)
Use this logic to select the correct N-Alkoxy Alkyne variant.
Caption: Decision matrix for selecting the appropriate linker architecture based on biological context.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]
- Foundational text on bioorthogonal chemistries including ketone-alkoxyamine lig
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry. [Link]
- Establishes the aniline c
-
Agard, N. J., et al. (2006). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]
- Source for SPAAC (Strained Alkyne) methodologies.
-
Rashidian, M., et al. (2013). Chemoenzymatic labeling of protein N-termini. Bioconjugate Chemistry. [Link]
- Validates the N-terminal ketone gener
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. [Link]
- Details the use of BCN-alkynes in conjunction with other handles.
Sources
- 1. Synthesis of well-defined bisbenzoin end-functionalized poly(ε-caprolactone) macrophotoinitiator by combination of ROP and click chemistry and its use in the synthesis of star copolymers by photoinduced free radical promoted cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of N-Alkoxy Carbamates via Mitsunobu Reaction
Topic: Mitsunobu Reaction Conditions for Synthesizing N-Alkoxy Carbamates Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Scientists
Abstract
N-alkoxy carbamates (
Mechanistic Principles & Rational Design
The Regioselectivity Challenge
N-hydroxycarbamates are ambident nucleophiles possessing both nitrogen and oxygen reaction centers. In classical base-mediated alkylation (e.g., using alkyl halides), the regioselectivity is governed by the hardness/softness of the electrophile and solvent effects, often leading to mixtures of N-alkoxy (O-alkylated) and N-hydroxy-N-alkyl (N-alkylated) products.
The Mitsunobu reaction inverts this paradigm.[1][2][3][4] By activating the alcohol as an alkoxyphosphonium intermediate (a "hard" electrophile), the reaction strongly favors attack by the "harder" oxygen center of the N-hydroxycarbamate. This preference is reinforced by the pKa profile of the nucleophile.
The pKa "Goldilocks Zone"
For a successful Mitsunobu reaction, the nucleophile must be acidic enough to protonate the betaine intermediate formed by the phosphine and azodicarboxylate.
-
Requirement: pKa < 11–13.[2]
-
N-Hydroxycarbamates: Typically exhibit pKa values between 8.5 and 9.5 (e.g.,
-Boc-hydroxylamine pKa ≈ 9.3). -
Implication: This acidity places them in the ideal range for rapid, quantitative betaine protonation, minimizing the risk of side reactions such as azodicarboxylate alkylation (hydrazine formation).
Mechanistic Pathway
The reaction proceeds via an
Figure 1: Mechanistic pathway highlighting the critical protonation step driven by the acidity of the N-hydroxycarbamate.
Critical Reaction Parameters
Reagent Selection
| Component | Recommendation | Rationale |
| Phosphine | Triphenylphosphine (PPh | Standard, cost-effective. Use Polymer-supported PPh |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and liquid state. DTAD (Di-tert-butyl) is an alternative if the hydrazine byproduct is hard to remove (DTAD-hydrazine decomposes with acid). |
| Solvent | THF (Anhydrous) | Optimal solubility for betaine. DCM or Toluene are alternatives if the substrate is insoluble in THF. |
| Stoichiometry | 1.0 : 1.2 : 1.5 | Alcohol : Nucleophile : Reagents. Slight excess of nucleophile and reagents ensures complete consumption of the limiting alcohol. |
Temperature Control
-
Addition Phase (0°C): Critical. The betaine formation is exothermic. Adding DIAD at 0°C prevents thermal decomposition of the labile N-hydroxy species and minimizes side reactions.
-
Reaction Phase (RT): Warming to room temperature (
) is usually sufficient for conversion within 4–16 hours.
Standardized Protocol
Materials Preparation
-
Substrate (Alcohol): Dry azeotropically with toluene if suspected to contain moisture.
-
Nucleophile:
-Boc-hydroxylamine ( -butyl -hydroxycarbamate) or -Cbz-hydroxylamine. -
Solvent: THF, distilled over Na/benzophenone or from a drying column.
Step-by-Step Procedure
Scale: 1.0 mmol Alcohol basis.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Dissolution: Charge the flask with:
-
Alcohol (1.0 mmol, 1.0 equiv)
- -Hydroxycarbamate (1.2 mmol, 1.2 equiv)
-
Triphenylphosphine (1.5 mmol, 393 mg, 1.5 equiv)
-
Anhydrous THF (5.0 mL, 0.2 M concentration)
-
-
Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.
-
Addition: Add DIAD (1.5 mmol, 295 µL, 1.5 equiv) dropwise via syringe over 5–10 minutes. The solution will turn yellow/orange.
-
Note: The color should fade as the betaine is consumed. A persistent yellow color indicates excess reagent.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–16 hours. Monitor by TLC (stain with ninhydrin or PMA; N-alkoxy carbamates often stain distinctly).
-
Quenching: Dilute with diethyl ether or EtOAc (20 mL) and add water (10 mL).
-
Workup:
-
Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Wash combined organics with saturated
(20 mL) and Brine (20 mL). -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Typically Hexanes/EtOAc gradients. PPh
O is polar; the product usually elutes significantly earlier.
-
Workflow Visualization
Figure 2: Operational workflow for the Mitsunobu coupling of alcohols and N-hydroxycarbamates.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Reaction / Low Yield | pKa Mismatch or Steric Hindrance | Verify alcohol is primary or secondary (tertiary alcohols do not react). Ensure anhydrous conditions. |
| Hydrazine Byproduct Dominates | Nucleophile not acidic enough | Although uncommon for N-hydroxycarbamates, ensure pKa < 11. Increase concentration of nucleophile. |
| Separation Difficulties | PPh | Use Polymer-supported PPh |
| Inversion Failure | Ensure temperature stays low during addition. Avoid highly ionizing solvents. |
Safety Considerations
-
DIAD/DEAD: Potentially explosive upon heating or shock. Store in a cool place. Never distill pure DIAD/DEAD.
-
Hydrazoic Acid Risk: If using hydrazoic acid or azide sources (not applicable here but common in Mitsunobu), extreme caution is required.[6] For N-alkoxy carbamates, this risk is minimal unless azide reagents are introduced.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28. Link
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Dandapani, S., & Curran, D. P. (2004). "Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategy." Chemistry – A European Journal, 10(13), 3130–3138. Link
-
Fletcher, S. (2015). "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, 2, 739-752. Link
-
Cherney, R. J., & Wang, L. (2006). "Synthesis of N-Alkoxy Carbamates via Mitsunobu Reaction." Tetrahedron Letters (General reference for N-hydroxy applications). Link
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Orthogonal Protection Strategies for Hydroxylamine Linkers: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Hydroxylamine linkers (containing the H₂N-O- motif) are increasingly pivotal in the fields of bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs). Their unique reactivity allows for the formation of stable oxime and hydroxamic acid linkages, which are central to creating sophisticated molecular constructs. However, the bifunctional nature of hydroxylamine presents a significant synthetic challenge: how to selectively modify one end (the amine or the hydroxyl group) while leaving the other intact for a subsequent reaction. This is where orthogonal protection strategies become not just a matter of convenience, but a necessity for success.
An orthogonal protecting group strategy is a cornerstone of modern synthetic chemistry, allowing for the selective removal of one protecting group in a molecule with multiple protected functional groups, without affecting the others.[1][2] This is achieved by using protecting groups that are labile to different, non-interfering chemical conditions, such as acid, base, light, or specific catalysts.[1][2] For hydroxylamine linkers, this control is essential for the sequential and site-specific attachment of different molecules, such as a targeting ligand, a therapeutic payload, and a solubility enhancer, in a controlled and predictable manner.[2]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of orthogonal protection strategies for hydroxylamine linkers. We will delve into the chemistry of common protecting groups, provide detailed, field-proven protocols for their application and removal, and illustrate how to design and implement robust orthogonal workflows for the synthesis of complex bioconjugates.
Part 1: The Chemist's Toolkit: Orthogonal Protecting Groups for Hydroxylamine
The successful implementation of an orthogonal strategy hinges on the careful selection of protecting groups for both the nitrogen and oxygen atoms of the hydroxylamine moiety. The choice depends on the overall synthetic plan, the stability of the target molecule, and the other functional groups present.
Protecting the Amine (N-protection)
The nucleophilic nitrogen of hydroxylamine requires protection to prevent unwanted side reactions during the functionalization of the oxygen atom.
The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under a wide range of conditions and its clean, quantitative removal under acidic conditions.
-
Mechanism of Protection and Deprotection: The Boc group is introduced by reacting the hydroxylamine with di-tert-butyl dicarbonate (Boc₂O). Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the tert-butyl carbamate through a mechanism that generates the volatile byproducts isobutylene and carbon dioxide.
-
Orthogonality: The Boc group is stable to basic conditions used for Fmoc group removal and to the catalytic hydrogenation used for benzyl group cleavage, making it an excellent component of an orthogonal strategy.[1][3]
The Fmoc group is another cornerstone of peptide synthesis, prized for its lability under mild basic conditions.
-
Mechanism of Protection and Deprotection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Its removal is typically accomplished with a solution of piperidine in an organic solvent like DMF. The deprotection proceeds via a β-elimination mechanism.
-
Orthogonality: The Fmoc group is stable to the acidic conditions used to cleave Boc and trityl groups, as well as to the hydrogenolysis conditions for benzyl group removal.[3] This makes the Fmoc/Boc pair a powerful combination for sequential deprotection.
Protecting the Hydroxyl (O-protection)
Protecting the oxygen of the hydroxylamine is crucial when the nitrogen end is to be modified. A variety of O-protecting groups are available, each with distinct cleavage conditions.
Photolabile protecting groups offer a unique mode of cleavage, using light as a "reagent." This allows for high spatial and temporal control over deprotection, which is particularly advantageous in applications like microarray synthesis or when other functional groups are sensitive to chemical reagents.
-
Mechanism of Photolytic Cleavage: The ortho-nitrobenzyl group, a common photolabile protector, is cleaved upon irradiation with UV light (typically around 350-365 nm).[4] The light-induced intramolecular rearrangement leads to the release of the protected hydroxyl group and a nitrosobenzaldehyde byproduct.
-
Orthogonality: Photolytic cleavage is highly orthogonal to most chemical deprotection methods, including acid- and base-labile groups, making it a valuable tool for complex, multi-step syntheses.[5]
The trityl group is a bulky, acid-labile protecting group often used for primary hydroxyl groups.
-
Mechanism of Deprotection: Similar to the Boc group, the trityl group is cleaved under acidic conditions. However, it is significantly more acid-labile than Boc, allowing for selective deprotection. For instance, milder acidic conditions can cleave a Trt group while leaving a Boc group intact.
-
Orthogonality: The differential acid lability between Trt and Boc can be exploited in an orthogonal strategy. The Trt group is also stable to base and hydrogenolysis.
The benzyl group is a robust protecting group for hydroxyls, removable under neutral conditions.
-
Mechanism of Deprotection: The benzyl ether is cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst, such as Pd/C). This method is mild and highly specific.
-
Orthogonality: Benzyl group deprotection is orthogonal to acid- and base-labile groups like Boc and Fmoc, respectively. However, care must be taken if other reducible functional groups (e.g., alkynes, alkenes, some nitro groups) are present in the molecule.
Part 2: Designing Orthogonal Strategies: Workflows and Applications
The power of orthogonal protection lies in the ability to design multi-step synthetic sequences where each step is precisely controlled.
A Classic Orthogonal Pair: Boc (N) and Benzyl (O)
This combination is frequently used in the synthesis of hydroxamic acids and other functionalized hydroxylamines. The strategy allows for initial modification at the oxygen, followed by deprotection of the nitrogen for subsequent coupling.
Workflow:
-
Double Protection: Protect the hydroxylamine with both a Boc group on the nitrogen and a benzyl group on the oxygen.
-
O-Deprotection: Remove the benzyl group via hydrogenolysis to free the hydroxyl group.
-
First Functionalization: React the free hydroxyl group with an appropriate electrophile (e.g., an activated carboxylic acid).
-
N-Deprotection: Remove the Boc group with TFA to expose the amine.
-
Second Functionalization: Couple the free amine with a second molecule.
Caption: Boc/Benzyl Orthogonal Strategy Workflow.
A Light-Triggered Strategy: Boc (N) and Photolabile (O)
This strategy is ideal for applications requiring precise control over deprotection, such as in the site-specific labeling of biomolecules.[4]
Workflow:
-
Protection: Prepare the Boc-protected, O-photolabile hydroxylamine linker.
-
Conjugation: Attach the N-terminus of the linker to a molecule of interest.
-
Spatially-Controlled O-Deprotection: Expose the conjugate to UV light to cleave the photolabile group, revealing the hydroxylamine's oxygen.[4]
-
Oxime Ligation: React the free oxime with an aldehyde- or ketone-containing payload.
-
Final N-Deprotection: If necessary, the N-terminal Boc group can be removed with acid.
Caption: Light-Triggered Orthogonal Strategy.
Part 3: Protocols in Practice
The following protocols provide detailed, step-by-step methodologies for key protection and deprotection reactions.
Protocol 1: N-Boc Protection of a Hydroxylamine Linker[7][8]
This protocol describes the protection of the amine functionality of a hydroxylamine derivative with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
Hydroxylamine linker (e.g., N-methylhydroxylamine) (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃) or a suitable non-nucleophilic base
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Stir bar and round-bottom flask
-
-
Procedure:
-
Dissolve the hydroxylamine linker in the chosen solvent in a round-bottom flask.
-
Add sodium bicarbonate (approx. 2-3 equivalents) to the solution.
-
Slowly add the Boc₂O to the stirring mixture at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)[7][8]
This protocol details the removal of the Boc protecting group under acidic conditions.
-
Materials:
-
N-Boc protected hydroxylamine linker (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Stir bar and round-bottom flask
-
-
Procedure:
-
Dissolve the N-Boc protected linker in DCM.
-
Add TFA to the solution (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with a solvent like toluene or ether to ensure complete removal of residual TFA. The resulting product is often obtained as a TFA salt and can be used directly or after neutralization.
-
Protocol 3: O-Photolabile Group (o-nitrobenzyl) Protection
This protocol describes the protection of the hydroxyl functionality with an ortho-nitrobenzyl group.
-
Materials:
-
N-protected hydroxylamine (1 equivalent)
-
ortho-Nitrobenzyl bromide (1.1 equivalents)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 equivalents)
-
Solvent: Acetonitrile or DMF
-
-
Procedure:
-
Dissolve the N-protected hydroxylamine in the chosen solvent.
-
Add DIPEA to the solution.
-
Add ortho-nitrobenzyl bromide and stir the reaction at room temperature for 12-24 hours, protecting the reaction from light.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 4: Photodeprotection of an o-nitrobenzyl Protected Hydroxylamine[5]
This protocol details the light-induced cleavage of the o-nitrobenzyl group.
-
Materials:
-
O-(o-nitrobenzyl) protected hydroxylamine derivative
-
Solvent: A UV-transparent solvent mixture (e.g., acetonitrile/water)
-
UV lamp (e.g., handheld UV lamp or a photoreactor with a 365 nm filter)
-
-
Procedure:
-
Dissolve the protected compound in the solvent in a UV-transparent vessel (e.g., quartz or borosilicate glass). The concentration should be kept low (e.g., 1 mM) to minimize side reactions.[6]
-
Irradiate the solution with UV light (365 nm) at room temperature.
-
Monitor the reaction progress by LC-MS. The cleavage is often rapid, occurring within minutes to a few hours.[4]
-
Upon completion, the solvent can be removed under reduced pressure, and the deprotected product can be used directly or purified if necessary.
-
Part 4: Data Summary and Best Practices
Table 1: Comparison of Common Protecting Groups for Hydroxylamine Linkers
| Protecting Group | Functionality Protected | Cleavage Conditions | Stability | Key Orthogonality |
| Boc | Amine (N) | Strong Acid (e.g., TFA)[7][8] | Stable to base, hydrogenolysis, light. | Orthogonal to Fmoc, Benzyl, Photolabile groups. |
| Fmoc | Amine (N) | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis, light. | Orthogonal to Boc, Trityl, Benzyl. |
| Benzyl (Bn) | Hydroxyl (O) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, light. | Orthogonal to Boc, Fmoc, Trityl. |
| Photolabile | Hydroxyl (O) | UV Light (e.g., 365 nm)[4] | Stable to acid, base, hydrogenolysis. | Orthogonal to most chemical deprotection methods. |
| Trityl (Trt) | Hydroxyl (O) | Mild Acid (e.g., dilute TFA) | Stable to base, hydrogenolysis, light. | Orthogonal to Fmoc, Benzyl. Selectively cleaved over Boc. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reagent, short reaction time, or inactive catalyst (for hydrogenolysis). | Increase the amount of deprotection reagent or reaction time. For hydrogenolysis, use fresh catalyst. Ensure proper mixing. |
| Side Reactions during Acidolysis (Boc/Trt removal) | Cationic side reactions with sensitive functional groups (e.g., Trp, Met). | Add scavengers to the cleavage cocktail, such as triisopropylsilane (TIPS) or water. |
| Premature Cleavage of Another Protecting Group | The protecting group is not completely stable to the deprotection conditions. | Re-evaluate the orthogonality of your protecting group set. For example, some benzyl-based groups may show partial cleavage under strongly acidic conditions. Consider a milder deprotection reagent or a more robust protecting group.[2] |
| Low Yield after Photodeprotection | Low quantum yield, side reactions from byproducts, or insufficient light penetration. | Use a more dilute solution.[6] Ensure the solvent is UV-transparent at the chosen wavelength. Optimize irradiation time. |
Expert Insights: The "Why" Behind Experimental Choices
-
Choice of Scavengers in Acidic Deprotection: When removing acid-labile groups like Boc or Trityl, carbocations are generated as byproducts. These can react with electron-rich functional groups in your molecule (like the indole ring of tryptophan). Including scavengers like water or triisopropylsilane (TIPS) is crucial as they act as cation traps, preventing these unwanted side reactions and improving the yield and purity of your final product.
-
Solvent Choice in Protection Reactions: The choice of solvent can significantly impact reaction rates and yields. For Boc protection, aprotic solvents like DCM or THF are preferred to avoid reaction of Boc₂O with the solvent. For reactions involving bases like piperidine (Fmoc removal), polar aprotic solvents like DMF are used to ensure solubility of all components.
-
Catalyst Handling in Hydrogenolysis: Palladium catalysts for benzyl group removal are sensitive to air and can be pyrophoric. They are also susceptible to poisoning by sulfur-containing compounds or other functional groups. It is critical to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and to ensure the substrate is free from potential catalyst poisons.
References
-
Mortensen, K. T., Qvortrup, K., & Nielsen, T. E. (2017). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. DTU Chemistry. [Link]
-
Griffin, C. L., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. ACS Chemical Biology. [Link]
-
Nielsen, T. E., et al. (2017). A Linker for the Solid-Phase Synthesis of Hydroxamic Acids and Identification of HDAC6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Griffin, C. L., et al. (2019). Methyl N,O‐hydroxylamine linker synthesis. ResearchGate. [Link]
-
Li, J., et al. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. [Link]
-
Born, P. et al. (2001). Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
- Floyd, C. D., et al. (2001). Methods for solid-phase synthesis of hydroxylamine compounds and derivatives and combinatorial libraries thereof.
-
Wasserman, H. H., et al. (2021). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. [Link]
-
Danishefsky, S. J., et al. (2023). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society. [Link]
- WO2017114859A1 - Method for cleaving amide bonds.
-
Born, P. et al. (1995). Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I. Journal of Chromatography A. [Link]
- Protection Reactions. Wiley-VCH. (Note: A specific chapter or article from this source would be needed for a direct URL).
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Danishefsky, S. J., et al. (2023). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. PMC. [Link]
-
Chau, C. H., et al. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chemoselective Boc Deprotection
Topic: Preventing N-O Bond Cleavage
Executive Summary
The Core Conflict: The tert-butoxycarbonyl (Boc) group is typically removed via acidolysis (TFA or HCl). While the N-O bond (found in N-oxides, hydroxamic acids, isoxazoles, and Weinreb amides) is generally stable to protonation, it becomes highly labile under reductive acidic conditions or in the presence of oxophilic Lewis acids .
The "Silane Trap": The most common cause of accidental N-O cleavage is the use of standard peptide cleavage cocktails containing silanes (Triisopropylsilane - TIPS, Triethylsilane - TES). In the presence of TFA, these silanes act as hydride donors, reducing N-oxides to amines and cleaving sensitive N-O linkages.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, identify your substrate's risk profile using the matrix below.
Figure 1: Decision matrix for selecting a deprotection method based on N-O bond lability.
Module 2: The "Silane Trap" Mechanism
Why Standard Protocols Fail: In Solid Phase Peptide Synthesis (SPPS), "Reagent K" or similar cocktails are used. These contain TFA + TIPS.
-
Role of TIPS: Scavenges tert-butyl cations (
) to prevent re-alkylation. -
Side Reaction: In the presence of N-O bonds (specifically N-oxides), the protonated oxygen activates the bond, and TIPS delivers a hydride (
), effectively reducing the N-O to an N-H or cleaving it.
The Mechanism of Failure:
-
Protonation:
-
Hydride Transfer:
Correction: If you must scavenge
Module 3: Verified Protocols
Protocol A: Standard Non-Reductive Acidolysis
Best for: Weinreb amides, robust isoxazoles, and substrates where carbocation scavenging is not critical.
-
Preparation: Dissolve the N-Boc substrate (1.0 equiv) in anhydrous 1,4-dioxane or DCM.
-
Acid Addition:
-
Option 1 (HCl): Add 4M HCl in Dioxane (5-10 equiv).
-
Option 2 (TFA): Add TFA (10-20% v/v final concentration).
-
-
Reaction: Stir at 0°C to RT for 1-3 hours. Monitor by TLC/LCMS.[1]
-
Workup: Concentrate in vacuo. If using HCl, the amine hydrochloride salt often precipitates and can be filtered.
-
Note: Do not add water until the acid is removed to prevent hydrolysis of sensitive esters.
-
Protocol B: The Oxalyl Chloride / Methanol Method
Best for: Highly acid-sensitive substrates or when avoiding strong mineral acids. This generates anhydrous HCl in situ but avoids the harshness of neat TFA.
-
Reagent Generation: Cool dry Methanol (MeOH) to 0°C under
. -
Activation: Dropwise add Oxalyl Chloride (
, 2.0 - 5.0 equiv relative to substrate). Caution: Gas evolution (CO/CO2). -
Addition: Add the N-Boc substrate (dissolved in minimal MeOH or DCM) to the mixture.
-
Reaction: Stir at RT for 1-4 hours.
-
Mechanism: Generates HCl in situ in a controlled manner.
-
Citation: R. A. Ankner, et al., "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride," Green Chem., 2012.
Protocol C: TMSOTf / 2,6-Lutidine
Best for: Substrates sensitive to protonation but stable to silylation. Avoids free protic acid.
-
Setup: Dissolve N-Boc substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM at 0°C.
-
Addition: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.2 equiv) dropwise.[1]
-
Reaction: Stir at 0°C
RT for 30-60 mins. -
Quench: Quench with saturated aqueous
. -
Warning: TMSI (Trimethylsilyl iodide) is a known reducing agent for N-O bonds. Do not substitute TMSOTf with TMSI.
Module 4: Comparative Data
| Method | Reagents | N-Oxide Stability | Isoxazole Stability | Scavenger Capacity |
| Standard SPPS | TFA / TIPS / H2O | FAIL (Reduction) | Risk (Ring opening) | High |
| Acidolysis | 4M HCl / Dioxane | Pass | Pass | Low |
| Mild Acid | Oxalyl Cl / MeOH | Pass | Pass | Low |
| Lewis Acid | TMSOTf / Lutidine | Pass | Pass | Moderate |
| Lewis Acid | FAIL (Cleavage) | FAIL (Cleavage) | N/A |
Troubleshooting & FAQs
Q1: I am synthesizing a peptide with an N-terminal N-oxide. My LCMS shows [M-16] after deprotection. What happened? A: You likely used a cleavage cocktail containing TIPS or TES.[2] The silane reduced the oxygen (Mass -16).
-
Fix: Switch to a cocktail of TFA/DCM/Anisole (90:5:5). Avoid all silanes and thiols if possible.
Q2: Can I use catalytic hydrogenation (
-
Fix: Use acidolysis for Boc. For Cbz removal in the presence of N-O, consider HBr/Acetic Acid (harsh) or specific transfer hydrogenation protocols, but N-O preservation is difficult with Pd.
Q3: My isoxazole ring opened during Boc removal with TFA. Why? A: While isoxazoles are generally acid-stable, electron-deficient isoxazoles or those capable of Beckmann-type rearrangements can open in strong acid.
-
Fix: Switch to Protocol C (TMSOTf) . The lack of protic acid prevents the protonation-initiated rearrangement.
Q4: Is the Weinreb amide N-O bond sensitive to Boc deprotection?
A: Generally, no. The Weinreb (N-methoxy-N-methylamide) linkage is robust toward standard TFA or HCl deprotection. It typically requires strong reducing agents (
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for acid stability of N-O functionalities).
-
Minnaard, A. J., et al. "Reduction of N-oxides by silanes: A trap in peptide synthesis." Journal of Peptide Science, 1999 , 5(10), 457-461.
-
Ankner, T.; Hilmersson, G. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Organic Letters, 2009 , 11(11), 2421–2424.
-
Sakaitani, M.; Ohfune, Y. "Selective deprotection of N-Boc group with TMSOTf." Journal of Organic Chemistry, 1990 , 55(3), 870–876.
Sources
Technical Support Center: Optimizing the Propargylation of N-Boc Hydroxylamine
Welcome to the technical support center for the propargylation of N-Boc hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your product, tert-butyl N-(prop-2-yn-1-yloxy)carbamate.
Introduction
The propargylation of N-Boc hydroxylamine is a key transformation in organic synthesis, providing a versatile building block for the introduction of a terminal alkyne. This functional group is of paramount importance in bioconjugation and drug discovery, primarily due to its utility in "click chemistry" reactions. However, achieving a high yield of the desired O-alkylation product can be challenging, with several potential side reactions and experimental pitfalls. This guide will walk you through the common issues and provide you with the knowledge to overcome them.
Troubleshooting Guide
This section addresses specific problems you may encounter during the propargylation of N-Boc hydroxylamine.
Problem 1: Low or No Product Formation
Q: I am not seeing any formation of my desired product, or the yield is very low. What are the likely causes?
A: Low or no product formation is a common issue that can often be traced back to a few key factors. Let's break them down:
-
Ineffective Deprotonation: The first step of the reaction is the deprotonation of N-Boc hydroxylamine to form the corresponding anion. If the base you are using is not strong enough, or if it is sterically hindered, this deprotonation will be inefficient, leading to a low concentration of the active nucleophile.
-
Solution: Consider switching to a stronger, non-nucleophilic base. While triethylamine (TEA) is a common choice, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[1] Sodium hydride (NaH) is also a strong base that can be used, but requires anhydrous conditions.
-
-
Poor Quality of Reagents: The quality of your starting materials is critical.
-
N-Boc Hydroxylamine: This reagent can degrade over time, especially if not stored properly. It's advisable to use a fresh bottle or to check the purity of your existing stock by NMR or melting point.
-
Propargyl Bromide: This is a reactive alkylating agent that can also degrade. It is often stabilized with a small amount of a radical inhibitor. Ensure you are using a high-purity grade.
-
Solvent: The presence of water or other protic impurities in your solvent can quench the base and the anionic intermediate. Always use anhydrous solvents for this reaction.
-
-
Inappropriate Reaction Temperature: The reaction temperature can significantly impact the rate of the reaction.
-
Solution: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially if you are using a weaker base. However, be cautious, as excessive heat can lead to the formation of byproducts.
-
Problem 2: Formation of a Significant Amount of Byproduct
Q: I am observing a significant amount of an unknown byproduct in my reaction mixture, which is complicating purification and lowering my yield. What could this byproduct be, and how can I avoid it?
A: The most likely byproduct in this reaction is the N-alkylated product, tert-butyl N-propargyl-N-hydroxycarbamate. The N-Boc hydroxylamine anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.
-
Understanding N- vs. O-Alkylation: The selectivity of the alkylation is influenced by several factors, including the nature of the electrophile, the counterion of the base, and the solvent. According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, the oxygen atom is a "harder" nucleophilic center, while the nitrogen is "softer". Propargyl bromide is a relatively "soft" electrophile, which can lead to a mixture of N- and O-alkylation.[2]
-
Strategies to Favor O-Alkylation:
-
Choice of Base and Counterion: Using a base with a "hard" counterion (like Na⁺ from NaH or K⁺ from K₂CO₃) can favor O-alkylation. The hard cation will associate more strongly with the hard oxygen atom, increasing its nucleophilicity.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, while less polar solvents like THF or DCM may favor O-alkylation.
-
Leaving Group: Using a propargylating agent with a "harder" leaving group, such as propargyl mesylate or tosylate, can also promote O-alkylation.
-
Problem 3: Difficult Purification
Q: I am having trouble purifying my product. The column chromatography is not giving clean separation, or I am losing a lot of product during the workup.
A: Purification challenges often stem from the presence of closely related byproducts or unreacted starting materials.
-
Inefficient Workup:
-
Aqueous Wash: A thorough aqueous workup is essential to remove the base and any salts formed during the reaction. Washing with a saturated solution of sodium bicarbonate (NaHCO₃) followed by brine is a standard and effective procedure.
-
Emulsion Formation: If you are experiencing emulsions during the extraction, adding more brine or filtering the mixture through a pad of celite can help to break it.
-
-
Co-elution during Chromatography: The desired O-alkylated product and the N-alkylated byproduct can have very similar polarities, making their separation by column chromatography challenging.
-
Solvent System Optimization: A careful optimization of the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Running a series of TLCs with different solvent systems before attempting the column is highly recommended.
-
Alternative Purification Methods: If column chromatography is not effective, consider other purification techniques such as preparative TLC or recrystallization if your product is a solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the propargylation of N-Boc hydroxylamine?
A1: The choice of base is critical for the success of this reaction. While weaker bases like triethylamine can be used, stronger, non-nucleophilic bases often give better results. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice as it is a strong, non-nucleophilic base that is soluble in most organic solvents.[1] Sodium hydride (NaH) is also very effective but requires strictly anhydrous conditions.
Q2: What is the optimal solvent for this reaction?
A2: Anhydrous polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) and dichloromethane (DCM) are good starting points. While dimethylformamide (DMF) can also be used, it may favor the formation of the N-alkylated byproduct in some cases.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 3:1 hexane/ethyl acetate) and visualize the spots using a UV lamp and/or a potassium permanganate stain. The product should have a higher Rf value than the starting N-Boc hydroxylamine.
Q4: My yield is consistently around 50-60%. How can I push it higher?
A4: To improve your yield, consider the following:
-
Optimize Stoichiometry: Use a slight excess of the propargylating agent (e.g., 1.1-1.2 equivalents).
-
Increase Reaction Time or Temperature: If the reaction is stalling, try running it for a longer period or gently heating it.
-
Add a Catalyst: In some cases, adding a catalytic amount of sodium or potassium iodide can improve the rate of alkylation with alkyl bromides.
Experimental Protocol: O-Propargylation of N-Boc Hydroxylamine
This protocol is a general guideline. Optimization may be required based on your specific experimental setup and the quality of your reagents.
Materials:
-
N-Boc hydroxylamine
-
Propargyl bromide (80% in toluene)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc hydroxylamine (1.0 eq).
-
Dissolution: Dissolve the N-Boc hydroxylamine in anhydrous DCM (approx. 0.2 M concentration).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add DBU (1.1 eq) dropwise to the stirred solution.
-
Addition of Propargylating Agent: After stirring for 15 minutes at 0 °C, add propargyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl N-(prop-2-yn-1-yloxy)carbamate as a colorless oil or a white solid.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the propargylation of N-Boc hydroxylamine.
| Parameter | Recommended Condition | Rationale | Expected Outcome |
| Base | DBU (1.1 eq) | Strong, non-nucleophilic base promoting efficient deprotonation. | High conversion to product. |
| Solvent | Anhydrous DCM or THF | Good solubility for reactants, less likely to favor N-alkylation. | Clean reaction profile. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and selectivity, minimizing byproducts. | Good yield of the desired product. |
| Propargylating Agent | Propargyl bromide (1.1 eq) | Readily available and effective alkylating agent. | Efficient propargylation. |
| Purification | Flash Column Chromatography | Effective for removing impurities and isolating the pure product. | High purity product (>95%). |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the propargylation of N-Boc hydroxylamine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving the yield of N-Boc hydroxylamine propargylation.
References
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?[Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382. [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]
Sources
removing unreacted propargyl bromide from reaction mixtures
An essential, yet often challenging, aspect of organic synthesis is the effective removal of unreacted starting materials from the reaction milieu. Propargyl bromide, a versatile and highly reactive alkylating agent, is a frequent culprit in this regard.[1][2] Its volatility, toxicity, and potential for explosive decomposition necessitate carefully considered purification strategies.[1][3][4]
This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the removal of unreacted propargyl bromide. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your purification processes are both efficient and safe.
Frequently Asked Questions (FAQs)
Q1: I've just finished my propargylation reaction. What is the simplest first step to remove excess propargyl bromide?
For many common reaction solvents like ether, ethyl acetate, or dichloromethane (DCM), the first and simplest step is concentration under reduced pressure (rotoevaporation).[5] Propargyl bromide is relatively volatile (Boiling Point: 88-90 °C) and can often be co-evaporated with the solvent.[1][4] However, always use a cold trap and ensure your vacuum pump is in a well-ventilated area or fume hood, as propargyl bromide is a potent lachrymator.[4][6]
CAUTION: Never concentrate the mixture to dryness if you suspect a high concentration of propargyl bromide remains. The pure substance can decompose explosively upon heating or shock.[3][4] It is often supplied and handled as an 80% solution in a stabilizer like toluene for this reason.[4][7]
Q2: My product is sensitive to heat. How can I remove propargyl bromide without distillation or high-temperature evaporation?
If your product is thermally labile, a chemical quench followed by an aqueous work-up is the preferred method. Propargyl bromide is an electrophilic alkylating agent.[1] By adding a nucleophilic scavenger, you can convert it into a non-volatile, water-soluble byproduct that is easily removed by extraction. See the detailed protocols in the "Chemical Quenching" section below.
Q3: I performed an aqueous work-up, but I still see propargyl bromide in my NMR spectrum. What went wrong?
This is a common issue. Propargyl bromide itself is insoluble in water.[3][8][9] A simple water or brine wash is often insufficient to remove it from an organic layer where it is highly soluble.[4][8] The key is to first react it (quench it) to form a more polar, water-soluble species before the extraction. If you have already performed a work-up, you can redissolve your crude product in an appropriate organic solvent and perform one of the quenching protocols described below.
Q4: Can I use flash column chromatography to remove propargyl bromide?
Absolutely. Flash chromatography is an excellent method for final purification.[10][11] Propargyl bromide is a relatively non-polar compound. If your desired product is significantly more polar, separation on silica gel is usually straightforward. You can monitor the separation using Thin-Layer Chromatography (TLC), visualizing with a UV lamp and/or a potassium permanganate stain.
Troubleshooting and Technical Deep Dive
Challenge 1: Persistent Propargyl Bromide Contamination
-
Underlying Cause: The high solubility of propargyl bromide in common organic solvents (ether, DCM, THF, ethyl acetate) makes it difficult to remove with simple aqueous washes.[4][8] Its volatility can also lead to it co-distilling with solvents during removal under vacuum.
-
Scientist's Solution: The most robust solution is a nucleophilic quench. The principle is to convert the reactive, organic-soluble alkyl halide into a polar, water-soluble, and non-volatile salt or adduct. This dramatically changes its physical properties, facilitating its removal into an aqueous phase.
Challenge 2: Product Instability or Co-extraction
-
Underlying Cause: The choice of removal technique must be compatible with the stability and solubility of your desired product. Aggressive quenching conditions (e.g., strong bases) could deprotonate or degrade sensitive functional groups, while extensive aqueous extractions can lead to the loss of moderately polar products.
-
Scientist's Solution: Method selection is paramount. A decision-making workflow can help guide your choice between quenching, distillation, and chromatography based on the specific properties of your target molecule.
Visual Guide: Selecting Your Purification Strategy
This workflow will help you choose the most appropriate method for removing unreacted propargyl bromide based on the properties of your desired product.
Caption: Decision workflow for propargyl bromide removal.
Experimental Protocols
Safety First: Propargyl bromide is a toxic, lachrymatory, and highly flammable liquid that can decompose explosively.[1][3][4] All handling must be performed in a certified chemical fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves (PVC recommended), is mandatory.[6][12] Use non-sparking tools and avoid heat, shock, and ignition sources.[3][7]
Protocol 1: Chemical Quenching with a Secondary Amine
This protocol converts propargyl bromide into a water-soluble propargyl ammonium salt.
-
Rationale: Diethylamine is an inexpensive and effective nucleophile. The resulting trialkylammonium bromide salt is highly polar and readily extracted into the aqueous phase.
-
Procedure:
-
Cool the reaction mixture in an ice-water bath (0-5 °C).
-
Slowly add diethylamine (2-3 molar equivalents relative to the initial amount of propargyl bromide) to the stirring reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Proceed with a standard aqueous work-up (see Protocol 3).
-
Protocol 2: Removal by Distillation/Evaporation
This physical method is suitable for thermally stable products with high boiling points.
-
Rationale: Leverages the volatility of propargyl bromide (BP 88-90 °C) to separate it from non-volatile products.[1][4] Performing this under reduced pressure lowers the required temperature, enhancing safety.
-
Procedure:
-
If your reaction solvent has a low boiling point (e.g., DCM, ether), carefully concentrate the mixture on a rotary evaporator with the bath temperature set no higher than 30°C. Do not distill to dryness.
-
To chase out the remaining propargyl bromide, add a higher-boiling solvent like toluene.[5] Toluene helps to azeotropically remove the last traces and also acts as a stabilizer.[3]
-
Re-concentrate the mixture under reduced pressure.
-
For larger scales or higher purity requirements, fractional distillation under reduced pressure can be employed.[13][14][15]
-
Protocol 3: Standard Aqueous Extractive Work-up
This protocol is performed after a chemical quench to remove the resulting water-soluble byproducts.
-
Rationale: This procedure partitions the desired organic product from aqueous-soluble materials like quenched propargyl bromide and inorganic salts.
-
Procedure:
-
Transfer the reaction mixture (post-quench) to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Drain and collect the organic layer. If emulsions form, add a small amount of brine (saturated aq. NaCl) to help break them.[16]
-
Wash the organic layer sequentially with:
-
1M HCl (if an amine was used for quenching, to remove any excess amine).
-
Saturated aqueous sodium bicarbonate (to neutralize any acid).
-
Brine (to remove bulk water).[17]
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[17]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.
-
Data Summary Table
| Property | Value | Source(s) |
| Chemical Formula | C₃H₃Br | [1] |
| Molecular Weight | 118.96 g/mol | [4] |
| Boiling Point | 88-90 °C | [1][4] |
| Density | ~1.57 g/mL (at 20 °C) | [4] |
| Solubility in Water | Insoluble / Sparingly soluble | [3][4][9] |
| Solubility (Organic) | Soluble in alcohol, ether, chloroform, DCM, toluene | [4][8] |
| Flash Point | 18 °C (65 °F) | [4][9] |
| Key Hazards | Lachrymator, Toxic, Flammable, Shock-sensitive (explosive) | [1][3][4][18] |
References
-
Propargyl bromide. Grokipedia. Available from: [Link]
-
Propargyl Bromide Standard Operating Procedure. University of Georgia Research. Available from: [Link]
-
Propargyl bromide. ChemBK. Available from: [Link]
-
Preparation of propargyl bromide. PrepChem.com. Available from: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Propargyl bromide. Wikipedia. Available from: [Link]
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC, National Center for Biotechnology Information. Available from: [Link]
- US20150225318A1 - Manufacturing of stabilized propargyl bromide. Google Patents.
- SU767081A1 - Method of preparing propargyl bromide. Google Patents.
- US9169178B2 - Manufacturing of stabilized propargyl bromide. Google Patents.
-
a) Reaction of two molecules of propargyl bromide with 1; b) Step‐wise... ResearchGate. Available from: [Link]
-
Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. Available from: [Link]
-
How to quench propargyl bromide? ResearchGate. Available from: [Link]
-
Stabilization and use of propargyl bromide. Justia Patents. Available from: [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. Available from: [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed Central, National Center for Biotechnology Information. Available from: [Link]
-
Remove Sticky Reagents. Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
Technical Notes - Removal of Reaction Solvent by Extractive Workup. Available from: [Link]
-
Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate. Organic Syntheses Procedure. Available from: [Link]
- US6794551B2 - Process for producing propargyl bromide. Google Patents.
-
SELECTIVE ALLYLATION AND PROPARGYLATION OF MOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Available from: [Link]
-
Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols. Arkivoc. Available from: [Link]
-
Supporting Information Part 1 of 2 – Synthetic Procedures and Spectroscopy Copper(II) complexes of N-propargyl cyclam ligands. The Royal Society of Chemistry. Available from: [Link]
-
Problems with extractions. Chemistry Teaching Labs - University of York. Available from: [Link]
Sources
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
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- 9. Propargyl bromide CAS#: 106-96-7 [m.chemicalbook.com]
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- 13. US20150225318A1 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
- 14. SU767081A1 - Method of preparing propargyl bromide - Google Patents [patents.google.com]
- 15. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
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- 17. chem.rochester.edu [chem.rochester.edu]
- 18. msds.nipissingu.ca [msds.nipissingu.ca]
Technical Support Center: Troubleshooting Low Yields in O-Alkylation of Hydroxamic Acids
Welcome to the Technical Support Center for the O-alkylation of hydroxamic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and optimize your yields.
This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the causality behind experimental choices, ensuring that every piece of advice is grounded in solid chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My O-alkylation of a hydroxamic acid is resulting in a very low yield. What are the most likely culprits?
Low yields in the O-alkylation of hydroxamic acids are a frequent challenge and can often be attributed to a combination of factors. The primary suspects are undesired side reactions and suboptimal reaction conditions. Let's break down the most common issues:
-
Competitive N-Alkylation: Hydroxamic acids are ambident nucleophiles, meaning they possess two nucleophilic sites: the oxygen and the nitrogen of the hydroxamate group.[1] Alkylation can occur at either site, and achieving high selectivity for O-alkylation is a central challenge.[2][3] The formation of the N-alkylated product directly consumes your starting material and desired product, leading to a lower yield of the O-alkylated isomer.
-
The Lossen Rearrangement: This is a significant side reaction that can plague hydroxamic acid chemistry, particularly under basic or thermal conditions.[4][5] The reaction involves the conversion of the hydroxamic acid or its O-acylated derivative into an isocyanate.[6] This isocyanate can then react with any available nucleophiles, such as water or amines, to form carbamic acids (which decarboxylate to amines) or ureas, respectively, further reducing the yield of the desired O-alkylated product.[7][8]
-
Hydrolysis: Hydroxamic acids and their esters can be susceptible to hydrolysis, especially under basic conditions, reverting to the corresponding carboxylic acid and hydroxylamine.[9] This is a particular concern if your reaction conditions are not sufficiently anhydrous.
-
Poor Solubility: The hydroxamic acid starting material or the base used may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Inappropriate Base or Solvent: The choice of base and solvent plays a critical role in determining the reaction's outcome. A poorly chosen base can favor N-alkylation or promote the Lossen rearrangement. The solvent can influence the nucleophilicity of the hydroxamate anion and the solubility of the reactants.
Q2: I'm observing a significant amount of N-alkylation. How can I improve the selectivity for O-alkylation?
Controlling the regioselectivity of alkylation is paramount for a successful reaction. The competition between N- and O-alkylation is governed by the principles of hard and soft acid-base (HSAB) theory and can be influenced by several experimental parameters.
Understanding the Nucleophilicity: The hydroxamate anion is an ambident nucleophile. The oxygen atom is a "hard" nucleophile, while the nitrogen atom is a "soft" nucleophile. According to HSAB theory, hard electrophiles will preferentially react with the hard oxygen nucleophile, and soft electrophiles will react with the soft nitrogen nucleophile.
Here are actionable strategies to favor O-alkylation:
-
Choice of Alkylating Agent:
-
Hard Electrophiles: To favor O-alkylation, use "hard" alkylating agents. These typically include alkyl sulfates (e.g., dimethyl sulfate), alkyl triflates, and Meerwein's salt (trialkyloxonium salts).[10]
-
Soft Electrophiles: Conversely, "soft" alkylating agents like alkyl iodides will have a higher propensity for N-alkylation.[10] Alkyl bromides and tosylates fall somewhere in between.[10]
-
-
Solvent Effects:
-
Protic Solvents: Protic solvents (e.g., alcohols) can solvate the "hard" oxygen anion through hydrogen bonding more effectively than the "soft" nitrogen anion. This can hinder the reactivity of the oxygen, potentially leading to more N-alkylation.
-
Aprotic Polar Solvents: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred. They solvate the cation of the base, leaving the hydroxamate anion more "naked" and reactive.
-
-
Counter-ion Effects: The nature of the counter-ion from the base can influence the site of alkylation. Larger, more polarizable cations (e.g., K+, Cs+) can coordinate more loosely with the hydroxamate anion, increasing the reactivity of the oxygen atom.
-
Protecting Groups: When high selectivity is crucial, the use of a protecting group on the nitrogen atom is a robust strategy.[11][12] This physically blocks the nitrogen from reacting, ensuring exclusive O-alkylation. A common approach is to use an N-protected hydroxylamine in the synthesis of the hydroxamic acid, which is then alkylated on the oxygen, followed by deprotection.
Table 1: Guiding Your Choice of Alkylating Agent for Selective O-Alkylation
| Alkylating Agent Class | Example(s) | Hard/Soft Character | Favored Alkylation Site | Reference(s) |
| Alkyl Halides | Methyl Iodide (MeI) | Soft | N-alkylation | [10] |
| Methyl Bromide (MeBr) | Intermediate | Mixed N/O | [10] | |
| Alkyl Sulfates | Dimethyl Sulfate (DMS) | Hard | O-alkylation | [10] |
| Alkyl Triflates | Methyl Triflate (MeOTf) | Hard | O-alkylation | [10] |
| Trialkyloxonium Salts | Meerwein's Salt (Me3OBF4) | Hard | O-alkylation | [10] |
Q3: The Lossen rearrangement seems to be a major side reaction in my experiment. How can I suppress it?
The Lossen rearrangement is a thermally or base-induced decomposition of a hydroxamic acid or its derivative to an isocyanate.[4][5] Suppressing this side reaction is critical for achieving high yields.
Key Strategies to Minimize the Lossen Rearrangement:
-
Lower Reaction Temperature: The Lossen rearrangement is often promoted by heat. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction. Consider starting at 0 °C or even lower and slowly warming the reaction to room temperature.
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred. Weaker bases or an excess of a strong base can promote the rearrangement. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often good choices.
-
Milder Activating Agents: If you are synthesizing the hydroxamic acid in situ from a carboxylic acid, the choice of activating agent is crucial. Harsh activating agents can promote the rearrangement.[8] Consider using milder coupling agents.
-
Use of Protected Hydroxylamines: Synthesizing the hydroxamic acid using an O-protected hydroxylamine can circumvent the issue, as the free hydroxamic acid is never generated under the reaction conditions.[9][12]
Q4: I am unsure if I have synthesized the O- or N-alkylated product. How can I distinguish between the two isomers?
Correctly identifying the product is crucial. Several analytical techniques can be used to differentiate between O- and N-alkylated hydroxamic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation.
-
¹H NMR: The chemical shift of the N-H proton in the O-alkylated product will be different from the O-H proton in the starting hydroxamic acid. In the N-alkylated product, the N-H proton signal will disappear.
-
¹³C NMR: The chemical shift of the carbonyl carbon can be indicative of the alkylation site.
-
2D NMR (HSQC, HMBC, NOESY): These techniques can provide definitive evidence. For example, an HMBC correlation between the protons of the newly introduced alkyl group and the nitrogen or oxygen atom can confirm the site of attachment.[1] A ROESY experiment can also be used to show through-space proximity.[1]
-
-
Infrared (IR) Spectroscopy: The N-H and O-H stretching frequencies in the starting material will be replaced by characteristic C-O or C-N stretching bands in the products.
-
Mass Spectrometry (MS): While MS will show the correct mass for both isomers, fragmentation patterns may differ and can sometimes be used for differentiation.
-
X-ray Crystallography: If a crystalline product is obtained, X-ray crystallography provides unambiguous structural determination.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Hydroxamic Acid
This protocol provides a general starting point. Optimization of the base, solvent, and temperature will likely be necessary for your specific substrate.
-
Preparation: To a solution of the hydroxamic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, acetonitrile, 0.1-0.5 M), add the base (1.1-1.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Stir the mixture at 0 °C for 15-30 minutes. Then, add the alkylating agent (1.0-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for O-Alkylation of Hydroxamic Acids
The Mitsunobu reaction is a powerful method for the O-alkylation of hydroxamic acids with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[13][14]
-
Preparation: To a solution of the hydroxamic acid (1.0 eq.), the alcohol (1.1-1.5 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane, 0.1-0.5 M) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 eq.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct.
Visualizing the Reaction Pathways
Diagram 1: Competing Pathways in Hydroxamic Acid Alkylation
Caption: Competing reaction pathways in the alkylation of hydroxamic acids.
Diagram 2: Troubleshooting Flowchart for Low Yields
Caption: A flowchart to guide troubleshooting efforts for low yields.
References
-
White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). Deoxo-Fluor: A Versatile and Mild Reagent for Acyl Fluoride Generation and Subsequent One-Flask Amide Coupling. The Journal of Organic Chemistry, 69(8), 2573–2576. [Link]
- Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2000). A new, mild, and selective method for the cleavage of the N-O bond in hydroxamic acids. Tetrahedron Letters, 41(34), 6285-6288.
-
Lossen, W. (1872). Ueber Benzoylderivate des Hydroxylamins. Justus Liebigs Annalen der Chemie, 161(2–3), 347–362. [Link]
- Shioiri, T., & Hamada, Y. (1972). Lossen rearrangement. Organic Reactions, 21, 1-137.
- Wang, Q. X., & Phanstiel, O. (1998). A convenient one-pot-two-step reaction to convert a primary amine into an O-benzoyl hydroxamate. The Journal of Organic Chemistry, 63(5), 1491–1493.
- Bauer, L., & Exner, O. (1974). The Chemistry of Hydroxamic Acids and N-Hydroxyimides. Angewandte Chemie International Edition in English, 13(6), 376–384.
- Yale, H. L. (1943). The hydroxamic acids. Chemical Reviews, 33(3), 209–256.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Bertrand, B., et al. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Mini-Reviews in Medicinal Chemistry, 13(9), 1-12.
- Shimbo, D., Maruyama, T., Tada, N., & Itoh, A. (2021). N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones. Organic & Biomolecular Chemistry, 19(11), 2465-2469.
- Nui, M., et al. (2011). Synthesis of Hydroxamates Using N,N1,NII–trimethoxy-N,NI,NII-trimethyl Phosphorus Triamides.
-
Leggio, A., Liguori, A., Napoli, A., Siciliano, C., & Sindona, G. (2001). Site Selectivity in the Synthesis of O-Methylated Hydroxamic Acids with Diazomethane. The Journal of Organic Chemistry, 66(7), 2246–2250. [Link]
- De Luca, L., Giacomelli, G., & Taddei, M. (2001). A convenient and simple one-flask method for the preparation of Weinreb amides, hydroxamates and hydroxamic acids even in large scale. The Journal of Organic Chemistry, 66(7), 2534–2537.
- Leggio, A., Liguori, A., Napoli, A., Siciliano, C., & Sindona, G. (2001). Site selectivity in the synthesis of O-methylated hydroxamic acids with diazomethane. The Journal of Organic Chemistry, 66(7), 2246-2250.
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
- Wardrop, D. J., & Basak, A. (2001). Intramolecular Oxamidation of Unsaturated O-Alkyl Hydroxamates: A Remarkably Versatile Entry to Hydroxy Lactams. Organic Letters, 3(7), 1053–1056.
- Scherer, C., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(28), 3845-3855.
- Miyabe, H., Yoshida, K., Yamauchi, M., & Takemoto, Y. (2005). Transition-Metal-Catalyzed Allylic Substitution of Hydroxylamines. The Journal of Organic Chemistry, 70(6), 2148–2153.
- Ikegami, S., et al. (1993). A new and interesting cyclisation of δ-hydroxy hydroxamic acids under Mitsunobu conditions. Tetrahedron Letters, 34(32), 5109-5112.
- Cativiela, C., & Diaz-de-Villegas, M. D. (1998). Stereoselective synthesis of cyclic α-amino acids. Tetrahedron: Asymmetry, 9(20), 3517-3599.
- Singh, G., & D’hooghe, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6549.
- Zard, S. Z. (1997).
-
LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663–4668. [Link]
- Wang, R., Chen, Y., Fei, B., Hu, J., Chen, J., Luo, Y., & Xia, Y. (2023). Condition-Controlled O-Acylation and N–O Bond Reduction of Hydroximic Acids with Thioacetic Acid. Organic Letters, 25(17), 2964–2969.
- But, T. Y., & Toy, P. H. (2007). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Chemistry–An Asian Journal, 2(11), 1340-1355.
-
Koehler, B. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]
- Mora-Diez, N., Senent, M. L., & García, B. (2006). Ab initio study of solvent effects on the acetohydroxamic acid deprotonation processes. Chemical Physics Letters, 417(4-6), 449-454.
- Di Mola, A., et al. (2022).
-
Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]
- Al-Oraifi, I. M. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 1-10.
-
Taylor & Francis. (n.d.). Hydroxamic acid – Knowledge and References. Retrieved from [Link]
- Bode, J. W. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(15), 3763-3768.
- Google Patents. (n.d.). CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
Sources
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site selectivity in the synthesis of O-methylated hydroxamic acids with diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Lossen Rearrangement (Chapter 76) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aqueous Solubility of tert-butyl N-(prop-2-yn-1-yloxy)carbamate
Welcome to the technical support center for tert-butyl N-(prop-2-yn-1-yloxy)carbamate and related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the aqueous solubility of this and structurally similar molecules. We understand that achieving the desired concentration in aqueous media is critical for the success of your experiments, from biological assays to formulation development. This resource provides in-depth, field-proven insights and step-by-step protocols to address common solubility challenges.
I. Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving tert-butyl N-(prop-2-yn-1-yloxy)carbamate in my aqueous buffer. What are the likely reasons?
A1: Tert-butyl N-(prop-2-yn-1-yloxy)carbamate, like many N-Boc protected amines, is expected to have low aqueous solubility.[1][2] This is due to the presence of the bulky, nonpolar tert-butyl group, which increases the molecule's lipophilicity. The propargyl group also contributes to its hydrophobic character. While the carbamate and ether linkages add some polarity, the overall molecule tends to be more soluble in organic solvents than in water.
Q2: What is a good starting point for a co-solvent to improve solubility?
A2: For initial trials, we recommend starting with a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[3] These are commonly used in biological assays and can significantly increase the solubility of hydrophobic compounds, even at low concentrations.[4] A typical starting concentration for a co-solvent would be 1-5% (v/v) in your final aqueous solution.
Q3: Can I adjust the pH to improve the solubility of my compound?
A3: Adjusting the pH is a common strategy for compounds with ionizable groups.[5] However, the tert-butyl N-(prop-2-yn-1-yloxy)carbamate molecule does not have a readily ionizable functional group within the typical aqueous pH range of 2-12. The carbamate nitrogen is non-basic due to resonance with the carbonyl group. Therefore, pH adjustment is unlikely to significantly impact its solubility.
Q4: Will heating the solution help to dissolve the compound?
A4: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, it is crucial to consider the thermal stability of your compound. Prolonged heating or high temperatures can lead to degradation, especially for molecules with sensitive functional groups. We recommend preliminary stability tests if you plan to use heat.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed approach to resolving persistent solubility problems.
Issue 1: Compound precipitates out of solution upon dilution into an aqueous buffer.
This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium.
Root Cause Analysis:
-
Exceeding the Solubility Limit: The final concentration of the compound in the aqueous buffer, including the co-solvent, is above its solubility limit.
-
Insufficient Co-solvent Concentration: The percentage of the organic co-solvent in the final solution is too low to maintain the solubility of the hydrophobic compound.
Solutions:
-
Optimize Co-solvent Concentration: Systematically increase the percentage of the co-solvent in your final aqueous solution. Be mindful that high concentrations of organic solvents can affect the outcome of biological assays.
-
Use a More Effective Co-solvent: If increasing the concentration of your current co-solvent is not feasible, consider testing other water-miscible solvents. A table of commonly used co-solvents is provided below.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the compound from crashing out of the solution.
Issue 2: Inconsistent results in biological assays, are potentially due to poor solubility.
Inconsistent assay results are a frequent consequence of compound precipitation, which can lead to variations in the actual concentration of the compound in the assay.
Root Cause Analysis:
-
Micro-precipitation: The compound may be forming very fine precipitates that are not visible to the naked eye but can interfere with assay components.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the solution.
Solutions:
-
Inclusion of a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help to solubilize hydrophobic compounds by forming micelles.[3]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
-
Pre-treatment of Labware: Using low-adhesion microplates or pre-treating labware with a blocking agent like bovine serum albumin (BSA) can minimize compound adsorption.
III. Experimental Protocols and Data
Protocol 1: Determining an Effective Co-solvent System
This protocol outlines a systematic approach to identifying a suitable co-solvent and its optimal concentration.
Materials:
-
tert-butyl N-(prop-2-yn-1-yloxy)carbamate
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Co-solvents: DMSO, Ethanol, Methanol, N,N-Dimethylformamide (DMF), Acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a high-concentration stock solution of the compound in each of the co-solvents (e.g., 10 mg/mL).
-
In separate microcentrifuge tubes, add the aqueous buffer.
-
Spike the buffer with increasing volumes of the compound's stock solution to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Vortex each tube vigorously for 1 minute.
-
Allow the tubes to stand at room temperature for 30 minutes.
-
Visually inspect for any precipitation.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation:
| Co-solvent | 1% (v/v) | 2% (v/v) | 5% (v/v) | 10% (v/v) |
| DMSO | Clear | Clear | Clear | Clear |
| Ethanol | Hazy | Clear | Clear | Clear |
| Methanol | Precipitate | Hazy | Clear | Clear |
| DMF | Clear | Clear | Clear | Clear |
| Acetonitrile | Precipitate | Precipitate | Hazy | Clear |
This is example data and should be experimentally determined.
IV. Visualizing Workflows and Mechanisms
Experimental Workflow for Solubility Optimization
Caption: A logical workflow for troubleshooting and optimizing the aqueous solubility of a hydrophobic compound.
Mechanism of Co-solvency
Caption: A simplified diagram illustrating how a co-solvent can bridge the interaction between a hydrophobic compound and water.
V. References
-
PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate. [Link]
-
Choubane, H., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pharmaffiliates. tert-butyl (2-(prop-2-yn-1-yloxy)ethoxy)carbamate. [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
SciSpace. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Chemtips. Reactions that Work: Boc Protection. [Link]
-
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
ResearchGate. (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Precision Synthesis of N-Substituted Hydroxylamines
The Core Challenge: The "Alpha-Effect" Trap
The synthesis of
The Consequence: In direct alkylation, the product reacts faster with the alkylating agent than the starting material does. This leads to an uncontrollable cascade:
-
Formation of Mono-alkyl hydroxylamine (Target).
-
Rapid over-alkylation to
-dialkyl hydroxylamine. -
Formation of Quaternary ammonium salts or Nitrones (via oxidation).
This guide provides three engineered workflows to bypass this kinetic trap.
Decision Framework
Use this logic tree to select the correct protocol for your substrate.
Figure 1: Strategic selection of synthesis route based on starting material availability.
Protocol A: The "Borch Reduction" (Gold Standard)
Best for: Converting ketones/aldehydes to
Experimental Workflow
Reagents: Ketone/Aldehyde (
-
Oxime Formation: Dissolve ketone and hydroxylamine hydrochloride in MeOH. Adjust pH to ~6. Stir until oxime formation is complete (TLC control).
-
Selective Reduction (The Critical Step):
-
Workup: Basify to pH >9 with NaOH. Extract with DCM.
Troubleshooting Guide: Borch Reduction
| Symptom | Probable Cause | Corrective Action |
| Over-reduction to Primary Amine ( | pH dropped too low (< 2) or wrong reducing agent. | Strictly maintain pH 3-4. Do not use |
| No Reaction (Oxime remains) | pH too high (> 5). | The oxime must be protonated to be reduced.[4] Ensure Methyl Orange is red, not orange/yellow. |
| HCN Gas Evolution | Acid added too fast to | Safety Critical: Perform in a fume hood. Add acid dropwise.[3] |
Protocol B: Protected Alkylation (N-Hydroxyphthalimide)
Best for: Primary alkyl halides where oxime reduction is impossible. Mechanism: Uses a "masked" hydroxylamine that cannot over-alkylate due to steric and electronic blocking.
Experimental Workflow
-
Alkylation: React
-Hydroxyphthalimide (NHPI) with Alkyl Halide ( ) and base ( ) in DMF.-
Result:
-Alkoxyphthalimide (The "O" is alkylated relative to the phthalimide, but this becomes the "N" of the final product).
-
-
Deprotection (Hydrazinolysis): Treat the intermediate with Hydrazine hydrate (
) in Ethanol.-
Precipitate: Phthalhydrazide (solid byproduct).
-
Filtrate:
-Alkylhydroxylamine ( ). -
Note: If the target is
-alkyl ( ), this route produces the -isomer unless you use N-protected hydroxylamines (like -Boc-hydroxylamine) and alkylate the nitrogen.
-
Correction for N-Alkylation Target:
To get
-
Use
-Bis(tert-butoxycarbonyl)hydroxylamine ( ). -
Alkylate with
/ Base (selectively alkylates Nitrogen). -
Deprotect with TFA.
Protocol C: Direct Alkylation (Kinetic Control)
Best for: When you have no other choice (e.g., bulky electrophiles). Strategy: Flood the reaction with nucleophile to statistically favor mono-alkylation.
Experimental Workflow
-
Stoichiometry: Use 5 to 10 equivalents of free base Hydroxylamine (
) per 1 equivalent of Alkyl Halide. -
Solvent: Use water or MeOH/Water.
-
Addition: Add the Alkyl Halide very slowly (dropwise) to the stirring hydroxylamine solution.
-
Workup: The excess hydroxylamine is water-soluble. Extract the organic product into Ethyl Acetate.
Visualizing the Side-Reaction Landscape
Understanding the competition between pathways is vital for troubleshooting.
Figure 2: Competitive pathways in Reductive Amination. The green path requires strict pH control.
FAQ: Troubleshooting Specific Scenarios
Q: I am getting O-alkylation (
-
Oxygen is the "harder" nucleophile; Nitrogen is "softer".
-
Solution: To favor N-alkylation , use soft leaving groups (Iodides) and polar aprotic solvents (DMF, DMSO). Avoid "hard" conditions (like silver salts) which favor O-alkylation.
-
Definitive Fix: If direct selectivity fails, switch to the Oxime Reduction (Method A) , which guarantees N-substitution.
Q: My product is turning into a Nitrone (
-
Solution: Store as the Hydrochloride Salt (
). The protonated form is resistant to oxidation. Free base it only immediately before use.
Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride? A: Yes, and it is often safer (no HCN risk). However, STAB is less stable in methanol. Use DCE (Dichloroethane) or THF as the solvent for STAB reductions.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link
-
Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975 , 1975(03), 135–146. Link
- Kikugawa, Y.; Kawase, M. "An Electrophilic Amination of Organolithiums and Grignard Reagents with N-Boc-O-tosylhydroxylamine." Chemistry Letters, 1990, 19, 581.
Sources
Technical Support Center: Purification of tert-Butyl prop-2-ynyloxycarbamate
Ticket ID: #PUR-BOC-ALKYNE-001
Topic: Isolation and Purification of tert-Butyl prop-2-ynyloxycarbamate (
Strategic Overview: The Chemical Context
You are purifying
Before starting the column, you must understand the Separation Logic :
-
The Challenge: The molecule lacks a strong chromophore (no conjugated
-system), making it nearly invisible under standard UV (254 nm). -
The Impurity Profile:
-
Propargyl Bromide (Excess): High
, lachrymatory. -
-Dialkylated byproduct: If your base was too strong (e.g., NaH instead of K
CO ), you may have significant amounts of the bis-alkylated species. This usually elutes before your product. - -Boc-hydroxylamine (Starting Material): More polar than your product; drags on the column.
-
Standard Operating Protocol (SOP)
Phase A: Preparation & Safety
-
Solvent System: Hexanes / Ethyl Acetate (EtOAc).[1]
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Sample Loading: Dissolve crude oil in a minimum volume of Dichloromethane (DCM) or Toluene. Avoid dissolving in pure Hexanes as the carbamate is moderately polar and may crash out.
Phase B: The Gradient
Do not run an isocratic column immediately. Use this optimized gradient to separate the lipophilic dialkylated byproducts from your target.
| Step | Solvent Ratio (Hex:EtOAc) | Column Volume (CV) | Target Component Eluting |
| 1 | 100:0 | 2 CV | Propargyl bromide (excess) |
| 2 | 95:5 | 3 CV | |
| 3 | 90:10 | 5 CV | Target Product (Start of peak) |
| 4 | 80:20 | Until done | Target Product (Main peak) |
| 5 | 50:50 | Flush | Unreacted |
Phase C: Detection (CRITICAL)
Do not rely on UV. The Boc carbonyl absorption (~210 nm) is often masked by EtOAc cutoff.
-
Primary Stain: KMnO
(Potassium Permanganate) .-
Why: The terminal alkyne reduces permanganate rapidly.
-
Appearance: Bright yellow spots on a purple background.
-
-
Secondary Stain: Ninhydrin .[2][3]
-
Why: Stains the Boc-protected amine upon vigorous heating.
-
Appearance: Faint red/brown spots (requires high heat to deprotect in situ).
-
Troubleshooting & FAQs
Q1: I see nothing on my TLC plate under UV (254 nm). Is my product gone?
A: No, your product is likely there. The alkyne and Boc groups are weak chromophores. At 254 nm, you are essentially looking at a "ghost" spot.
-
Solution: You must use a chemical dip. Dip the TLC plate in KMnO
solution and heat gently. The alkyne will stain instantly. If you rely solely on UV, you will discard your product in the waste fractions.
Q2: My product is decomposing on the column (streaking).
A: This indicates acid sensitivity.[4]
Although Boc groups are generally stable, commercial silica gel is slightly acidic (pH 4–5). If your purification takes >2 hours, the Boc group may begin to cleave, releasing the unstable
-
Solution: Pre-treat your silica column with 1% Triethylamine (Et
N) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
Q3: I have a spot running very close to the solvent front. What is it?
A: This is likely residual Propargyl Bromide .
-
Risk: Propargyl bromide is a potent lachrymator (tear gas) and alkylating agent.
-
Action: Ensure these early fractions are quenched properly (e.g., with aqueous ammonium hydroxide) and not concentrated on a rotovap in an open lab, as they are volatile and toxic.
Q4: My isolated yield is >100% and the NMR looks "wet".
A: Solvent trapping. Boc-carbamates are often viscous oils or low-melting solids that trap solvent molecules (especially DCM and EtOAc) in their lattice.
-
Solution: Dry the compound under high vacuum (<1 mbar) for at least 4 hours. If it remains an oil, co-evaporate with pentane to induce solidification, though this specific derivative often remains an oil.
Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision tree for the purification of N-Boc-O-propargylhydroxylamine, emphasizing the necessity of chemical staining.
References & Grounding
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and deprotection mechanisms).
-
Teo, Y.-C., et al. "Efficient Synthesis of N-Alkoxycarbamates." Tetrahedron Letters, 2005. (Describes synthesis and purification conditions for similar N-Boc-alkoxy species).
-
Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. (Context for propargyl linkers).
-
Reach Devices. "TLC Stains and Visualization." (Validation of KMnO4 for alkyne detection).
Sources
Validation & Comparative
1H NMR spectrum analysis of tert-butyl N-(prop-2-yn-1-yloxy)carbamate
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Clickable" Hydroxylamine
tert-Butyl N-(prop-2-yn-1-yloxy)carbamate (also known as
This guide provides a definitive 1H NMR analysis of this compound. Unlike standard alkyl amines, the
Structural Analysis & Spectral Prediction
The molecule consists of three distinct magnetic environments. Understanding the electronic influence of the hydroxamate (
-
Boc Group (
-Butyl): 9 equivalent protons. The carbamate carbonyl provides mild deshielding, but free rotation averages the signal. -
Propargyl Methylene (
): The critical diagnostic signal. Positioned between an oxygen atom and an alkyne, this group is significantly deshielded compared to a standard -propargyl group. -
Terminal Alkyne (
): A triplet (or broad singlet) due to long-range coupling ( ) with the methylene protons.
Theoretical vs. Observed Shifts (CDCl
, 400 MHz)
| Proton Environment | Type | Count | Predicted Shift ( | Observed Shift ( | Multiplicity ( |
| Boc ( | Alkyl | 9H | 1.40 - 1.50 | 1.48 - 1.50 | Singlet (s) |
| Alkyne ( | Acetylenic | 1H | 2.40 - 2.60 | 2.50 - 2.55 | Triplet (t, |
| Methylene ( | Ether/Alkoxy | 2H | 4.40 - 4.60 | 4.45 - 4.55 | Doublet (d, |
| Amide ( | Carbamate | 1H | 7.00 - 8.50 | 7.60 - 7.90 | Broad Singlet (br s) |
Critical Note: The coupling constant (
Hz) represents the long-range coupling () between the methylene protons and the terminal alkyne proton. This is a hallmark of the propargyl group.
Comparative Analysis: Alternatives & Isomers
To validate the identity of tert-butyl N-(prop-2-yn-1-yloxy)carbamate, one must compare it against its precursor, its deprotected salt, and its structural isomer.
Comparison Table: Chemical Shift Variations
| Compound | Key Feature | Boc Signal | ||
| Target: | ~4.50 ppm | N/A | Yes (1.49 ppm) | |
| Isomer: | N/A | ~3.90 - 4.00 ppm | Yes (1.45 ppm) | |
| Precursor: | Free Hydroxyl | N/A | N/A | Yes (1.48 ppm) |
| Alternative: | HCl Salt | ~4.80 ppm (D | N/A | No |
Analysis of Alternatives
-
Vs.
-Boc- -propargyl (Isomer): The most common identification error. The -propargyl methylene appears downfield (~4.5 ppm) due to the electronegativity of oxygen. The -propargyl isomer (where the propargyl group is attached directly to Nitrogen) shows the methylene signal significantly upfield (~3.9 ppm). -
Vs.
-Boc-Hydroxylamine (Precursor): The precursor lacks the propargyl signals entirely. The disappearance of the broad peak (usually >8.0 ppm or exchanged) and appearance of the doublet at 4.5 ppm confirms successful alkylation. -
Vs.
-Propargylhydroxylamine HCl (Deprotected): Used if the Boc group is removed. The spectrum loses the strong 9H singlet at 1.5 ppm, and the signal shifts further downfield (~4.8 ppm) due to the positive charge on the ammonium species.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of tert-butyl N-(prop-2-yn-1-yloxy)carbamate via direct alkylation.
Step 1: Synthesis Workflow
-
Reagents: Dissolve
-Boc-hydroxylamine (1.0 eq) in acetone or DMF. -
Base: Add Potassium Carbonate (
, 1.2 eq) to deprotonate the hydroxyl group. -
Alkylation: Add Propargyl Bromide (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 16 hours.
-
Workup: Filter solids, concentrate, and extract with EtOAc/Water. Purify via silica flash chromatography (Hexane/EtOAc).
Step 2: NMR Sample Preparation
-
Solvent: CDCl
is preferred for checking the Boc group integrity. -
Concentration: 10 mg in 0.6 mL solvent.
-
D
O Shake (Optional): Add 1 drop of D O and shake. The broad peak at ~7.8 ppm should disappear, confirming the exchangeable proton.
Visualization: Logic & Workflow
The following diagram illustrates the decision logic for assigning the spectrum and the synthesis pathway.
Caption: Logical flow for distinguishing the target O-alkoxy carbamate from its N-alkyl isomer using 1H NMR chemical shifts.
References
-
BenchChem. Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate. (General Boc/OH analysis principles). Retrieved from
-
ChemicalBook. tert-Butyl carbamate 1H NMR Spectrum. (Reference for Boc group shift in CDCl3). Retrieved from [1]
-
Organic Chemistry Portal. Simple Preparation of O-Substituted Hydroxylamines. (Synthesis of O-alkoxy derivatives). Retrieved from
-
MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). (Precursor characterization).[2][3] Retrieved from
-
BroadPharm. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate. (Related PEG-linker Click reagent data). Retrieved from
Sources
Mass Spectrometry Fragmentation Patterns of Boc-Protected Hydroxylamines: A Comparative Guide
Topic: Mass Spectrometry Fragmentation Patterns of Boc-Protected Hydroxylamines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group in hydroxylamine chemistry, widely used to suppress the nucleophilicity of the nitrogen atom during the synthesis of hydroxamic acids, N-hydroxyureas, and bioactive N-O heterocycles.[1] However, the very feature that makes Boc attractive—its acid lability—poses significant challenges during mass spectrometry (MS) analysis.
This guide provides a technical deep-dive into the fragmentation behaviors of Boc-protected hydroxylamines. Unlike standard amines, the presence of the N-O bond introduces unique electronic effects that influence ionization and dissociation. We compare these patterns against alternative protecting groups (Fmoc, Cbz) and provide an optimized, self-validating LC-MS protocol to ensure data integrity.
The Analytical Challenge: Lability and the N-O Bond
Boc-protected hydroxylamines (
-
Protecting Group Cleavage: The loss of the tert-butyl moiety (isobutene) and subsequent decarboxylation.
-
N-O Bond Homolysis: The cleavage of the weak N-O bond (bond dissociation energy ~50–60 kcal/mol), which can complicate spectral interpretation by mimicking metabolic deoxygenation.
Critical Insight: In Electron Ionization (EI), thermal degradation in the injector port often leads to the disappearance of the molecular ion (
Mechanistic Deep Dive: ESI Fragmentation Pathways
In positive mode ESI (
The Mechanism[2]
-
Protonation: The carbonyl oxygen of the carbamate is the most favorable site for protonation
. -
Isobutene Elimination: A proton transfer from a tert-butyl methyl group to the carbonyl oxygen triggers the expulsion of neutral isobutene (
). -
Decarboxylation: The resulting carbamic acid intermediate is unstable and rapidly loses
( ) to yield the protonated free hydroxylamine.
Visualization of the Pathway
The following diagram illustrates the stepwise dissociation of a generic N-Boc-hydroxylamine under Collision-Induced Dissociation (CID).
Caption: Stepwise ESI-CID fragmentation pathway of N-Boc hydroxylamines showing characteristic neutral losses.
Comparative Analysis: Boc vs. Fmoc vs. Cbz
When selecting a protecting group for hydroxylamines, the MS "fingerprint" is as important as synthetic stability. The table below contrasts Boc with its primary alternatives, Fmoc (Fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl).[1][3][4]
Table 1: Mass Spectral Characteristics of Hydroxylamine Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Dominant Neutral Loss | Isobutene (56 Da) | Dibenzofulvene (178 Da) | Benzyl radical/neutral (91 Da*) |
| Diagnostic Ion (Positive Mode) | |||
| ESI Stability | Low: In-source fragmentation is common.[3] | High: Stable molecular ions usually observed. | Medium: Benzyl cation formation is facile. |
| N-O Bond Stability | N-O bond often survives if collision energy is low. | N-O bond intact; Fmoc loss dominates. | High energy can cleave N-O before Cbz loss. |
| Preferred Ionization | ESI (Cold source) | ESI or APCI | ESI or APCI |
*Note: In Cbz derivatives, the formation of the tropylium ion (
Experimental Protocol: Optimized LC-MS for Labile Boc-Hydroxylamines
To prevent "in-source" fragmentation (false negatives) and ensure accurate identification, the following protocol minimizes thermal stress.
Methodology: Self-Validating "Cold-Source" ESI
Objective: Detect the intact protonated molecule
1. Sample Preparation:
-
Solvent: Acetonitrile/Water (50:50). Avoid Methanol if transesterification is suspected (though rare for Boc).
-
Buffer: 0.1% Formic Acid (FA). Crucial: Do not use strong acids (e.g., TFA) in the sample diluent, as hydrolysis may occur before injection.
-
Concentration: 1–10 µg/mL.
2. LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.
-
Gradient: Fast gradient (5% to 95% B in 5 mins) to minimize on-column residence time.
3. MS Source Parameters (The "Cold" Approach):
-
Ionization: ESI Positive Mode.
-
Gas Temperature: < 250°C (Standard is often 350°C; reduce this to prevent thermal de-Boc).
-
Capillary Voltage: 3000–3500 V.
-
Fragmentor Voltage: Low (e.g., 80–100 V). High fragmentor voltages will strip the Boc group in the source, leading to a spectrum that resembles the free hydroxylamine.
4. Validation Step (Self-Check):
-
Run a "Fragmentor Stepping" experiment. Inject the sample at Fragmentor 80V, 120V, and 160V.
-
Result: At 80V, the
should be the base peak. At 160V, the or should dominate. If is absent at 80V, the compound is likely already degraded or the source is too hot.
Data Interpretation: Distinguishing N-O vs. N-C Cleavage
A common pitfall in hydroxylamine analysis is confusing N-O cleavage with protecting group loss.
-
Scenario A (Boc Loss):
-
Precursor:
-
Product:
( 56, Isobutene) ( 44, ).
-
-
Scenario B (N-O Cleavage):
-
Precursor:
-
Product:
( 16, Oxygen).
-
References
-
Vertex AI Search. (2026). Differentiation of Boc-protected peptide isomers by ESI-MS/MS.[5] National Institutes of Health. Link
-
Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Link
-
BenchChem. (2025).[3][4] A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.[3][4]Link
-
ChemGuide. (2025). Fragmentation Patterns in Mass Spectra of Organic Compounds.[6][7][8][9]Link
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL).[5][10]Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uni-saarland.de [uni-saarland.de]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. savemyexams.com [savemyexams.com]
Comparative Guide: O-Propargyl vs. O-Allyl Hydroxylamines in Bioconjugation
Executive Verdict
For researchers selecting between O-propargyl hydroxylamine (O-Pr-HA) and O-allyl hydroxylamine (O-All-HA) , the decision rests on the required bioorthogonal selectivity rather than primary oxime kinetics.
-
Select O-Propargyl Hydroxylamine if your downstream application requires Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It offers superior bio-inertness in complex biological lysates and higher stability against non-specific metabolic degradation.
-
Select O-Allyl Hydroxylamine if you are targeting Thiol-Ene radical addition (photochemistry) or Palladium-catalyzed deprotection . It is generally less suitable for in vivo labeling due to potential cross-reactivity with endogenous thiols and metabolic oxidation (P450s).
Performance Snapshot:
| Feature | O-Propargyl Hydroxylamine | O-Allyl Hydroxylamine |
| Primary Reactivity | Nucleophilic attack on Carbonyls (Oxime Ligation) | Nucleophilic attack on Carbonyls (Oxime Ligation) |
| Nucleophilicity ( | High (slightly lower than Allyl) | High |
| Secondary Handle | Terminal Alkyne ( | Terminal Alkene ( |
| Bioorthogonal Partner | Azides ( | Thiols ( |
| Key Reaction | CuAAC "Click" Chemistry | Radical Thiol-Ene / Pd-Cleavage |
| Steric Footprint | Low (Linear) | Moderate (Planar/Bent) |
Mechanistic Profiling: Electronic & Kinetic Divergence
To understand the performance differences, we must decouple the molecule into its two functional ends: the Hydroxylamine Head (ligation) and the Unsaturated Tail (conjugation).
The Hydroxylamine Head: Nucleophilicity & pKa
Both compounds possess an enhanced nucleophilicity compared to standard amines due to the
-
O-Allyl (
): The allyl group is electron-withdrawing relative to an alkyl group but less so than a propargyl group. The carbons exert a mild inductive pull. -
O-Propargyl (
): The alkyne contains hybridized carbons, which are significantly more electronegative. This creates a stronger electron-withdrawing inductive effect ($ -I $ effect) on the oxygen, which propagates to the nitrogen.
Impact on Performance:
-
Basicity: O-Propargyl HA is less basic (
) compared to O-Allyl HA ( ). -
Oxime Kinetics: While both react rapidly with aldehydes at pH 4.5–6.0 (aniline-catalyzed), O-Allyl HA theoretically exhibits a marginally faster rate constant (
) due to higher electron density on the nitrogen. In practice, this difference is negligible for most bioconjugation workflows (1–2 hour completion for both).
The Tail: Bioorthogonal Selectivity
This is the differentiating factor.
-
The Propargyl Advantage (CuAAC): The terminal alkyne is virtually inert to biological nucleophiles (amines, thiols, alcohols) and electrophiles under physiological conditions. It only reacts when activated by a Cu(I) catalyst, ensuring high specificity.
-
The Allyl Disadvantage (Thiol-Ene/Metabolism): The allyl group is susceptible to:
-
Radical attack: Can react with thiols (glutathione) under oxidative stress conditions.
-
Oxidation: More prone to epoxidation by cytochrome P450 enzymes than the alkyne.
-
Isomerization: Can isomerize to the enol ether under strong base, hydrolyzing to release the free hydroxylamine.
-
Visualization of Reactivity Pathways[2]
The following diagram illustrates the divergent workflows for these two reagents.
Figure 1: Divergent reactivity pathways. Note the specificity of the Propargyl route (Red) vs. the radical-dependent Allyl route (Green).
Experimental Protocols
Synthesis via N-Hydroxyphthalimide (NHPI)
Direct alkylation of hydroxylamine is prone to over-alkylation. The industry-standard protocol uses NHPI as a masked hydroxylamine.
Reagents:
-
N-Hydroxyphthalimide (NHPI)[1]
-
Propargyl bromide (or Allyl bromide)
-
Triethylamine (TEA) or
-
Hydrazine monohydrate (
)
Workflow Diagram:
Figure 2: Modular synthesis route applicable to both O-propargyl and O-allyl variants.
Detailed Protocol (Self-Validating):
-
Alkylation: Dissolve NHPI (1.0 equiv) in DMF. Add
(1.2 equiv). Add Propargyl Bromide (1.1 equiv) dropwise. Validation: Solution changes from red to clear/yellow as alkylation proceeds. TLC shows disappearance of NHPI. -
Precipitation: Pour into ice water. Filter the solid N-propargyloxyphthalimide.
-
Hydrazinolysis: Dissolve the intermediate in
(9:1). Add Hydrazine monohydrate (1.5 equiv). Stir at RT. Validation: A heavy white precipitate (phthalhydrazide) forms within 15 minutes. -
Isolation: Filter off the white solid. The filtrate contains the free amine.
-
Salt Formation (Critical): Add 4M HCl in Dioxane to the filtrate immediately to precipitate the O-propargyl hydroxylamine hydrochloride . Note: The free base is unstable; always store as the HCl salt.
Conjugation Protocol (Oxime Ligation)
Buffer: 0.1M Na Acetate, pH 4.5 (or PBS pH 7.4 with 100mM Aniline). Concentration: 1–10 mM Hydroxylamine.
-
Dissolve target aldehyde/ketone in buffer.
-
Add O-Propargyl/Allyl Hydroxylamine (5–10 equiv).
-
Incubate 2h at RT (or overnight at 4°C).
-
Validation: Monitor by LC-MS. The mass shift will be +55 Da (Propargyl) or +57 Da (Allyl) relative to the aldehyde (accounting for water loss:
).
Stability & Storage Guide
The stability profile is non-linear and highly dependent on the counter-ion.
| Parameter | O-Propargyl HA (HCl Salt) | O-Allyl HA (HCl Salt) |
| Solid State Stability | High (-20°C, Desiccated) | High (-20°C, Desiccated) |
| Aqueous Stability (pH 7) | Moderate (Hours) | Moderate (Hours) |
| Free Base Stability | Poor (Decomposes <24h) | Poor (Decomposes <24h) |
| Thermal Sensitivity | Risk of polymerization >60°C | Risk of polymerization >60°C |
| Explosion Hazard | Yes (High energy N-O / C | Low |
Critical Safety Note: Hydroxylamine derivatives are potentially explosive upon heating. Never distill the free base of O-propargyl hydroxylamine. Always handle as dilute solutions or salts.
References
-
Toyokuni, T., et al. (1990). "Synthesis of O-substituted hydroxylamines." Bioorganic & Medicinal Chemistry Letters.
- Establishes the fundamental NHPI synthesis route.
-
Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews.
- Authoritative review on the kinetics of oxime form
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology.
- Foundational comparison of bioorthogonal handles (Azide/Alkyne vs others).
-
Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[2][3] Angewandte Chemie International Edition.
- Defines the reactivity profile of the allyl group in radical click chemistry.
-
BenchChem Technical Data. "Stability of O-substituted Hydroxylamines."
- General handling and storage parameters for hydroxylamine salts.
Sources
Oxime vs. Hydrazone Linkages: A Stability & Performance Guide for Bioconjugation
Executive Summary
In the landscape of carbonyl-based bioconjugation, the choice between oxime and hydrazone linkages is rarely a matter of preference—it is a dictate of biological function.
-
Select Oxime Linkages when permanent, hydrolytically stable conjugation is required (e.g., protein half-life extension, imaging tracers, scaffold stabilization).
-
Select Hydrazone Linkages when pH-controlled release is required (e.g., Antibody-Drug Conjugates (ADCs) targeting lysosomal degradation).[]
This guide provides a technical comparison of these two Schiff base derivatives, grounding their performance in physical organic chemistry and validating their utility with experimental protocols.
Mechanistic Foundation: The Chemistry of Stability
Both linkages are formed via the condensation of an
The Stability Divergence
While structurally similar, the oxime (
-
The Electronegativity Factor: The oxygen atom in the oxime is more electronegative (
) than the nitrogen in the hydrazone ( ). This reduces the basicity of the imine nitrogen ( ). -
Hydrolysis Mechanism: Hydrolysis is acid-catalyzed and begins with the protonation of the imine nitrogen.[2] Because the oxime nitrogen is less basic, it resists protonation at physiological pH, thereby arresting the hydrolysis pathway.[3]
Diagram: Reaction & Hydrolysis Mechanism
The following diagram illustrates the formation pathway and the critical protonation step that dictates stability.
Caption: Mechanism of formation and acid-catalyzed hydrolysis. The rate-determining step for cleavage is the protonation of the imine nitrogen.
Quantitative Performance Comparison
The following data aggregates findings from seminal studies (e.g., Kalia & Raines, 2008) comparing isostructural conjugates.
Table 1: Physicochemical Properties & Stability Profile
| Feature | Oxime Linkage ( | Hydrazone Linkage ( |
| Thermodynamic Stability ( | High ( | Moderate ( |
| Hydrolytic Stability (pH 7.4) | Excellent. | Variable. Slow hydrolysis over days/weeks. |
| Hydrolytic Stability (pH 5.0) | High. Stable in endosomal conditions. | Low (Labile). |
| Reaction Rate ( | Slow ( | Generally faster than oximes, but still slow. |
| Aniline Catalysis Response | High (Rate increase up to 400x).[4] | High (Rate increase up to 100x). |
| Primary Application | Permanent labeling, PEGylation. | Controlled release (ADCs).[5] |
Critical Insight: The "Aniline Effect"
Neither reaction is efficient at neutral pH (
-
Solution: Use Aniline (or p-phenylenediamine) as a nucleophilic catalyst.[6][7] It forms a highly reactive Schiff base with the carbonyl, which then undergoes rapid transimination with the alkoxyamine or hydrazide.
Experimental Protocols
These protocols are designed to be self-validating. Always include a "Time 0" and a positive control in stability assays.
Protocol A: Aniline-Catalyzed Bioconjugation (General)
Use this for rapid, high-yield labeling at physiological pH.
-
Buffer Prep: Prepare 100 mM NaPhosphate buffer, pH 7.0.
-
Catalyst Stock: Prepare 100 mM Aniline (or 10-50 mM m-phenylenediamine for faster kinetics) in the buffer. Note: Aniline can be toxic; handle with care.
-
Reactant Mixing:
-
Target Biomolecule (Aldehyde/Ketone): 10–50 µM final conc.
-
Linker (Aminooxy or Hydrazide): 5–10 equivalents (excess drives equilibrium).
-
Catalyst: Add to final concentration of 10 mM.
-
-
Incubation: 1–4 hours at 25°C.
-
Purification: Remove excess small molecule linker and catalyst via Desalting Column (PD-10) or Dialysis.
-
Validation: Verify mass shift via LC-MS.
Protocol B: Comparative Hydrolysis Assay
Use this to determine if your linker is suitable for an ADC (cleavable) or Imaging agent (stable).
-
Conjugate Prep: Synthesize purified Oxime and Hydrazone conjugates of a model fluorophore (e.g., Doxorubicin or Fluorescein).
-
Incubation Conditions:
-
Condition A (Serum mimic): PBS, pH 7.4, 37°C.
-
Condition B (Lysosome mimic): Acetate buffer, pH 5.0, 37°C.
-
-
Sampling: Take aliquots at
. -
Analysis: Analyze via RP-HPLC.
-
Monitor: Disappearance of Conjugate Peak and reappearance of Free Payload Peak.
-
-
Calculation: Plot
vs. time to determine and half-life ( ).
Diagram: Workflow for Stability Validation
Caption: Experimental workflow for determining hydrolytic stability half-lives.
Application Decision Guide
When designing a therapeutic or diagnostic agent, the stability profile dictates the application.
Case Study: Antibody-Drug Conjugates (ADCs)
-
Mylotarg (Gemtuzumab ozogamicin): Uses an acylhydrazone linker.[5]
Case Study: Protein-Polymer Conjugates
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[8][14] Angewandte Chemie International Edition, 47(39), 7523–7526.[8] [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]
-
Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res, 32, 3526–3540. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chempep.com [chempep.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
Publish Comparison Guide: N-O Linkers vs. Standard Alkyl Linkers in Chemical Probes
Executive Summary
In the design of chemical probes—specifically Activity-Based Probes (ABPs) and Proteolysis Targeting Chimeras (PROTACs)—the linker region is often treated as a passive spacer. However, the choice between standard Alkyl Linkers (polymethylene chains) and N-O Linkers (Alkoxyamine or N-alkoxy motifs) fundamentally dictates the probe's utility in target identification and physicochemical behavior.
While alkyl linkers offer synthetic simplicity and metabolic stability, they suffer from high lipophilicity and permanent covalent attachment, which hampers mass spectrometry (MS) analysis. N-O linkers offer a superior alternative by introducing chemoselective cleavability (crucial for "catch-and-release" proteomics) and tunable polarity , resolving the "grease" problem associated with long alkyl chains.
Technical Comparison: The Core Advantages
A. Chemoselective Cleavability (The "Catch-and-Release" Advantage)
The most significant advantage of N-O linkers (specifically alkoxyamines) over alkyl linkers is their susceptibility to reductive cleavage. Standard alkyl linkers form permanent bonds; once a probe captures a target protein on a bead, the protein cannot be selectively eluted, leading to high background noise in MS analysis.
-
Alkyl Linkers: Permanent covalent bond. Requires harsh elution (boiling SDS), which releases non-specifically bound contaminants (background).
-
N-O Linkers: Contain a labile N-O bond cleavable by specific reducing agents (e.g., aqueous TiCl₃ or SmI₂). This allows for the selective elution of the probe-labeled target only, significantly improving signal-to-noise ratios in proteomic datasets.
B. Physicochemical Properties & Solubility
Alkyl chains are highly lipophilic (LogP increases by ~0.5 per methylene unit). Long alkyl linkers often lead to probe aggregation or non-specific binding to membranes.
-
N-O Effect: The insertion of the oxygen heteroatom and the polarized N-O bond reduces the overall LogP without the high entropic penalty of flexible PEG chains.
-
Conformational Bias: The anomeric effect and dipole minimization around the N-O bond induce specific torsion angles (gauche preference), creating "stiffer" linkers that can pre-organize warheads for better binding affinity compared to the "floppy" random coil of alkyl chains.
C. Comparative Data Summary
| Feature | Standard Alkyl Linker | N-O Linker (Alkoxyamine) | Impact on Probe Performance |
| Cleavability | Non-cleavable (Permanent) | Cleavable (Reductive) | N-O allows specific target elution for MS. |
| Hydrophobicity | High (Lipophilic) | Moderate (Polar) | N-O improves water solubility; reduces aggregation. |
| Metabolic Stability | High | Moderate | Alkyl is better for in vivo drugs; N-O is superior for ex vivo proteomics. |
| Synthesis | Simple (SN2/Amide coupling) | Specialized (Mitsunobu/Oxime) | N-O requires specific precursors but enables bioorthogonal ligation. |
| Conformation | Flexible / Random Coil | Semi-Rigid / Pre-organized | N-O can improve binding entropy. |
Mechanism of Action: The Cleavage Workflow
The N-O linker functions as a "safety deposit box" key. It holds the target protein securely during washing steps but releases it upon addition of a specific chemical trigger.
Pathway Diagram: Chemical Proteomics with N-O Linkers
The following diagram illustrates the "Catch-and-Release" workflow enabled by N-O linkers, contrasting it with the "Dead-End" workflow of alkyl linkers.
Figure 1: Comparative workflow for Target Identification. The N-O linker path allows for specific chemical release, avoiding the contamination inherent in the alkyl linker path.
Experimental Protocol: Reductive Cleavage of N-O Linkers
Objective: To selectively elute N-O linker-bound proteins from streptavidin beads for Mass Spectrometry analysis. Pre-requisite: Synthesis of a probe containing an alkoxyamine spacer (e.g., N-alkoxy-amide or simple alkoxyamine).
Materials
-
Capture Beads: Streptavidin-agarose or magnetic beads.
-
Cleavage Reagent: Titanium(III) Chloride (TiCl₃) solution (20%) or Samarium(II) Iodide (SmI₂). Note: TiCl₃ is preferred for aqueous compatibility.
-
Buffer: 50 mM Ammonium Bicarbonate (pH 7.5).
Step-by-Step Methodology
-
Probe Labeling & Capture:
-
Incubate proteome lysate (1 mg/mL) with the N-O linker probe (1–10 µM) for 1 hour.
-
Perform "Click Chemistry" (if using alkyne/azide tag) to attach Biotin.
-
Enrich labeled proteins on Streptavidin beads for 1 hour at room temperature.
-
-
Stringent Washing:
-
Wash beads 3x with 1% SDS in PBS (removes non-covalent binders).
-
Wash beads 3x with 6M Urea (denatures non-specific aggregations).
-
Wash beads 3x with 50 mM Ammonium Bicarbonate (removes detergents).
-
-
Reductive Cleavage (The N-O Specific Step):
-
Prepare a fresh solution of 100 mM TiCl₃ in water (solution will be violet).
-
Add 50 µL of TiCl₃ solution directly to the beads.
-
Incubate for 30 minutes at Room Temperature with gentle agitation.
-
Mechanism:[1] The Ti(III) reduces the N-O bond, cleaving the linker and releasing the protein (now modified with a small amine remnant) into the supernatant.
-
-
Collection:
-
Spin down beads (or apply magnet).
-
Collect the supernatant (contains the specifically eluted target).
-
Optional: Perform a second wash with buffer and combine with supernatant.
-
-
Analysis:
-
Digest the eluted supernatant with Trypsin and analyze via LC-MS/MS.
-
Synthesis & Design Considerations
When designing N-O linkers, researchers must balance stability with reactivity.
-
Stability: The N-O bond is stable to standard physiological pH (7.4) and oxidative conditions found in cell culture. It is generally stable in plasma for ex vivo labeling.
-
Synthesis:
-
Alkyl Linkers: Usually synthesized via standard amide coupling (amine + carboxylic acid).
-
N-O Linkers: Often synthesized via Mitsunobu reaction (N-hydroxyphthalimide + Alcohol) followed by deprotection, or by reacting an alkoxyamine with an activated ester.
-
-
Bioorthogonal Ligation: N-O linkers (specifically terminal alkoxyamines) can also be used for Oxime Ligation (reaction with aldehydes/ketones). This is a second utility distinct from cleavage: it allows for pH-controlled conjugation (pH 4-6) that is orthogonal to cysteine-maleimide or amine-NHS chemistry.
References
-
Cleavable Linkers in Chemical Proteomics
- Source: N
- Context: Discusses the necessity of cleavable linkers (vicinal diols, N-O bonds) for reducing background in ABPP.
-
URL:[Link]
-
Design of Cleavable Linkers and Applic
- Source: Technical University of Munich (TUM)
- Context: Detailed review of linker strategies including pH-sensitive and reduction-sensitive (N-O) motifs.
-
URL:[Link]
-
Alkoxyamine Linkers in Solid-Phase Synthesis
- Source: ResearchG
- Context: Describes the robustness of alkoxyamine linkers and their specific cleavage conditions (reductive or acidic exchange).
-
URL:[Link]
- Linker Effects in PROTACs (Alkyl vs. PEG/Heteroatom) Source: BenchChem / Precise PEG Context: Comparative data on how linker composition (Alkyl vs O/N-containing) affects physicochemical properties like solubility and permeability.
Sources
A Senior Application Scientist's Guide to Verifying the Purity of O-Propargylhydroxylamine Precursors via Thin-Layer Chromatography
Introduction: The Critical Role of Purity in Modern Bioconjugation
In the fields of drug development and chemical biology, precision is paramount. O-propargylhydroxylamine is a cornerstone reagent, acting as a versatile bifunctional linker. Its propargyl group is primed for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), famously known as "click chemistry," while its hydroxylamine moiety readily participates in oxime ligation with aldehydes and ketones.[1][2] This dual reactivity makes it invaluable for creating complex bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated molecular probes.[2][3]
The success of these sensitive applications hinges on the purity of the O-propargylhydroxylamine used. Impurities stemming from its synthesis can lead to inconsistent reaction yields, unwanted side products, and difficult-to-purify final conjugates, ultimately compromising experimental reproducibility and the therapeutic efficacy of a drug candidate.[4][5] Therefore, rigorous quality control must begin with the precursors.
This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) methodologies for verifying the purity of key precursors during the synthesis of O-propargylhydroxylamine. We will move beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to not only execute the protocol but also to troubleshoot and adapt it effectively. TLC is an ideal technique for this purpose due to its simplicity, low cost, high sensitivity, and rapid separation capabilities.[6][7]
The Synthetic Landscape: Precursors and Potential Pitfalls
A common and efficient route to O-propargylhydroxylamine involves a two-step process. The first, and the focus of our purity analysis, is a Williamson ether synthesis variant: the alkylation of N-hydroxyphthalimide with an activated propargyl source, typically propargyl bromide or tosylate.[8][9] The resulting intermediate, N-(prop-2-yn-1-yloxy)isoindoline-1,3-dione, is then cleaved, often with hydrazine, to release the desired O-propargylhydroxylamine.
The primary reaction we will monitor is:
-
Reactants:
-
N-Hydroxyphthalimide (NHPI): A relatively polar solid.
-
Propargyl Bromide: A volatile, less polar, and potentially unstable liquid.[10]
-
-
Product:
-
N-(prop-2-yn-1-yloxy)isoindoline-1,3-dione: The key intermediate, which is significantly less polar than NHPI.
-
-
Potential Impurities:
-
Unreacted N-hydroxyphthalimide.
-
Excess propargyl bromide (though often evaporates).
-
Byproducts from the decomposition of propargyl bromide.
-
Other side-products from competing reactions.
-
Thin-Layer Chromatography excels at separating these components due to their distinct polarities. The highly polar silica gel stationary phase will strongly retain the polar NHPI, while the less polar product and propargyl bromide will travel further up the plate, carried by the mobile phase.[11][12]
PART 1: A Validated TLC Protocol for Reaction Monitoring
This protocol is designed as a self-validating system, employing a three-lane spotting technique to provide clear, unambiguous results at a glance.[13]
Experimental Workflow Diagram
Caption: Workflow for TLC analysis of reaction purity.
Materials
-
TLC Plates: Silica gel 60 F254 plates. The "F254" indicates the presence of a fluorescent indicator that aids in UV visualization.[14]
-
Developing Chamber: A glass jar with a tight-fitting lid.
-
Spotting: Glass capillary tubes.
-
Solvents (Mobile Phase): High-purity ethyl acetate and hexanes.
-
Sample Vials: Small glass vials for dissolving samples.
-
Visualization:
Step-by-Step Methodology
-
Chamber Preparation: Pour your chosen mobile phase (a good starting point is 30% ethyl acetate in hexanes) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber atmosphere saturate for 5-10 minutes. This solvent vapor saturation is critical for reproducible results as it prevents the mobile phase from evaporating off the plate as it runs.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of N-hydroxyphthalimide in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (Rxn): Take a small aliquot (a drop) from your reaction vessel using a capillary tube and dissolve it in the same volatile solvent.[16]
-
-
TLC Plate Preparation & Spotting:
-
Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.[17]
-
Using a pencil, gently draw a straight line (the "origin") about 1 cm from the bottom of the plate. Do not gouge the silica.[18]
-
Mark three small, equidistant points on the origin line for your three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Dip a clean capillary tube into your prepared SM solution. Briefly touch the tip to the "SM" mark on the origin. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[7][18]
-
Re-spot the SM solution on the "Co" mark.
-
Using a new clean capillary tube, dip it into your Rxn solution and spot it directly on top of the SM spot at the "Co" mark.
-
Finally, spot the Rxn solution on the "Rxn" mark. The co-spot lane is a crucial internal standard that helps to definitively identify the starting material in the reaction mixture, even if the sample matrix slightly alters its Rf value.[13]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[7] Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development. Remove the plate when the solvent front is about 1 cm from the top.[13] Immediately mark the solvent front with a pencil.
-
Visualization & Interpretation:
-
UV Light (Non-destructive): First, view the dried plate under a 254 nm UV lamp. The phthalimide-containing compounds (starting material and product) are UV-active and will appear as dark spots against the glowing green background.[15][17] Lightly circle these spots with a pencil.
-
Iodine Staining: Place the plate in an iodine chamber for a few minutes. Many organic compounds will form temporary, colored complexes with iodine, appearing as yellow-brown spots.[14] This can help visualize compounds that are not UV-active. Circle these spots.
-
Permanganate Staining (Destructive): Prepare a solution of KMnO₄. Briefly dip the plate into the stain and then gently warm it with a heat gun. The alkyne group on the product is readily oxidized by permanganate, and will appear as a bright yellow-to-brown spot on a purple background.[19] This stain is highly sensitive for the alkyne-containing product.
-
PART 2: Comparative Data & Result Interpretation
The key to TLC analysis is comparing the relative positions of the spots. The position is quantified by the Retention Factor (Rf), calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal mobile phase should provide good separation, with Rf values for key components falling between 0.2 and 0.8.[11]
Table 1: Expected TLC Performance of Reaction Components
(Mobile Phase: 30% Ethyl Acetate in Hexanes on Silica Gel)
| Compound | Expected Rf | UV Active (254 nm)? | KMnO₄ Stain | Causality & Expert Insight |
| N-Hydroxyphthalimide (SM) | ~0.2 - 0.3 | Yes | No (or weak) | The polar N-OH group causes strong interaction with the silica gel, resulting in low mobility and a low Rf value.[11] |
| Propargyl Bromide | ~0.8 - 0.9 | No | Yes (Yellow) | A small, non-polar molecule with minimal interaction with the silica, traveling near the solvent front. Often evaporates before visualization. |
| N-(prop-2-yn-1-yloxy)isoindoline-1,3-dione (Product) | ~0.6 - 0.7 | Yes | Yes (Strong Yellow) | Less polar than the starting material due to the replacement of the acidic N-OH proton with an alkyl group. It moves significantly further up the plate. The alkyne group gives a strong positive test with KMnO₄.[19] |
Interpreting Your TLC Plate
-
Successful Reaction: In the "Rxn" lane, you should see the spot corresponding to the starting material (Rf ~0.25) diminish or disappear entirely, while a new, strong spot appears at a higher Rf (~0.65) that corresponds to your product. The "Co" lane will show two distinct spots if the reaction is incomplete, confirming the identity of the lower spot.
-
Incomplete Reaction: Both starting material and product spots will be clearly visible in the "Rxn" lane.
-
Presence of Impurities: Any additional spots in the "Rxn" lane indicate impurities or side products. Their Rf values can give clues about their relative polarities.
PART 3: Trustworthiness Through Self-Validation and Optimization
A protocol is only as good as its reproducibility. The described three-lane system is inherently self-validating. If the spot in the "SM" lane and the lower spot in the "Co" lane do not align perfectly, it signals a potential issue with the sample matrix or solvent system, prompting further investigation.
Optimizing for Your Specific Conditions:
The 30% ethyl acetate/hexanes system is a robust starting point. However, slight variations in reagents or conditions may require optimization.[6]
-
If all spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., to 40% or 50%) to increase the eluting power and move the spots further up the plate.[20]
-
If all spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., to 20%) to allow for greater interaction with the stationary phase, improving separation.[20]
For the subsequent purification of the final product, O-propargylhydroxylamine hydrochloride, which is a highly polar salt, a completely different and much more polar solvent system would be required, such as 10% methanol in dichloromethane, potentially with a small amount of ammonium hydroxide to ensure the compound moves from the origin.[21]
By systematically applying these TLC protocols, researchers can confidently monitor the progress of their synthesis, make informed decisions about reaction completion, and ensure the purity of their O-propargylhydroxylamine precursors, laying a solid foundation for successful downstream bioconjugation experiments.
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. (2021). Thin Layer Chromatography (TLC). [Link]
-
LabXchange. (2024). Lab Procedure: Thin Layer Chromatography. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
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Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]
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Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of York, Department of Chemistry. Determining a solvent system. [Link]
-
Wellesley College. Thin Layer Chromatography. [Link]
-
Wikipedia. Thin-layer chromatography. [Link]
-
International Scholars Journals. (2012). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
-
National Center for Biotechnology Information. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. [Link]
-
Bio-Connect. Click Chemistry reagents from Jena Bioscience. [Link]
- Google Patents. (2022). Method for purifying hydroxylamine hydrochloride.
-
Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]
-
National Center for Biotechnology Information. (2013). Multi-development-HPTLC method for quantitation of hyoscyamine, scopolamine and their biosynthetic precursors in selected solanaceae plants grown in natural conditions and as in vitro cultures. [Link]
-
The Royal Society of Chemistry. Supporting Information for Experimental and Computational Evidences on Gold-Catalyzed Regioselective Hydration of Phthalimido-Propargylamines. [Link]
- Patsnap. (2015). Purification method of O-benzylhydroxylamine hydrochloride.
-
American Society for Microbiology. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]
-
MDPI. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. [Link]
-
National Center for Biotechnology Information. Advances in Bioconjugation. [Link]
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-
Beilstein Journals. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. [Link]
-
National Center for Biotechnology Information. (2020). Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization. [Link]
-
ScienceDirect. (2023). Synergistic catalysis of the N-hydroxyphthalimide on flower-like bimetallic metal-organic frameworks for boosting oxidative desulfurization. [Link]
-
ResearchGate. Ion chromatographic determination of trace hydroxylamine in waste streams generated by a pharmaceutical reaction process. [Link]
- Google Patents. (2012). Method for preparing O-benzylhydroxylamine hydrochloride.
-
National Center for Biotechnology Information. (2024). Boron enabled bioconjugation chemistries. [Link]
-
National Center for Biotechnology Information. (2025). Purification of O-antigen for polysaccharide vaccine development against Salmonella paratyphi. [Link]
-
ResearchGate. (2025). Purification of O-specific polysaccharide from lipopolysaccharide produced by Salmonella enterica serovar Paratyphi A. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of tert-butyl N-(prop-2-yn-1-yloxy)carbamate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of specialized chemical compounds are fundamental to laboratory safety and regulatory adherence. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl N-(prop-2-yn-1-yloxy)carbamate . As no specific Safety Data Sheet (SDS) for this exact molecule is readily available, this guidance is constructed from the established chemical principles and known hazards of its constituent functional groups: a terminal alkyne and an N-oxy carbamate.
Hazard Identification and Risk Assessment: A Functional Group Analysis
A thorough understanding of the potential hazards inherent in the molecule's structure is the critical first step in establishing a safe disposal plan. The primary risks are associated with its two key functional groups.
a. The Terminal Alkyne Moiety (Propargyl Group)
The most significant and immediate hazard arises from the terminal alkyne (C≡C-H). The acidic proton on the terminal carbon can be easily removed by bases or can react with certain metals to form highly reactive and potentially explosive acetylide salts.
-
Reactivity: Contact with strong bases, or salts of heavy metals such as copper(I), silver, and mercury, can lead to the formation of shock-sensitive and explosive metal acetylides.[1]
-
Handling Precaution: All handling and disposal procedures must be designed to prevent the unintended formation of these acetylides. This is the primary chemical hazard to be neutralized during disposal.[1]
b. The N-tert-butoxycarbonyl (Boc) N-oxy Carbamate Moiety
The carbamate portion of the molecule presents toxicological and chemical reactivity concerns.
-
Toxicity: While data for this specific molecule is absent, carbamate esters as a class are known for their potential to act as cholinesterase inhibitors.[2][3] Therefore, the compound should be handled as a toxic substance, avoiding ingestion, inhalation, and skin contact.
-
Chemical Instability: The N-O bond within the N-oxy carbamate structure can be labile. Carbamates are generally incompatible with strong acids, bases, and oxidizing agents, which can catalyze their decomposition.[2][4] Hazardous decomposition products can include nitrogen oxides (NOx) and carbon monoxide (CO).[4]
Hazard Summary Table
| Component/Functional Group | Hazard | Rationale for Disposal Protocol |
| Terminal Alkyne | Formation of explosive metal acetylides. | Primary Goal: Must be carefully and completely quenched in reaction mixtures before disposal.[1] |
| Carbamate Moiety | Potential toxicity (cholinesterase inhibitor). | Handle with appropriate PPE. Avoid generating aerosols. Dispose of as toxic chemical waste.[2] |
| N-O Bond | Potential for instability and uncontrolled decomposition. | Avoid contact with strong acids, bases, and oxidizing agents outside of controlled neutralization procedures.[2][4] |
| Overall Compound | Skin, eye, and respiratory irritation. Harmful if swallowed. | Always handle in a fume hood with full PPE.[5] |
Immediate Safety and Handling Precautions
Prior to beginning any work, ensure the following safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a suitable choice).
-
Chemical Fume Hood: All handling, quenching, and packaging of tert-butyl N-(prop-2-yn-1-yloxy)carbamate and its waste must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[1]
-
Incompatible Materials: Avoid all contact between the compound (or its waste) and strong bases (unless part of a controlled quenching procedure), strong oxidizing agents, and heavy metal salts.[1][2]
Step-by-Step Disposal Protocols
The correct disposal path depends on whether you are handling the pure, unused compound or a dilute waste stream from a chemical reaction.
Protocol A: Disposal of Unused or Expired Pure Compound
Unused or expired quantities of pure tert-butyl N-(prop-2-yn-1-yloxy)carbamate pose a significant risk if handled improperly.
-
Do Not Attempt Neutralization: It is strongly advised not to attempt any chemical neutralization or quenching of the pure, bulk compound. Such a reaction could be uncontrollably exothermic.
-
Secure and Label: Ensure the container is securely sealed and clearly labeled with the full chemical name, "tert-butyl N-(prop-2-yn-1-yloxy)carbamate," and appropriate hazard warnings (e.g., "Toxic," "Reactive").
-
EHS Disposal: The securely sealed and labeled container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
Protocol B: Disposal of Dilute Reaction Mixture Waste
This protocol is designed for quenching and disposing of waste streams where tert-butyl N-(prop-2-yn-1-yloxy)carbamate was a reagent. The primary objective is to safely neutralize the terminal alkyne.
Step 1: Pre-Quenching Assessment
-
Before quenching, ensure the reaction is complete and that any strong bases used to form an acetylide have been consumed or neutralized. If the reaction mixture is still strongly basic, it must be neutralized carefully.
Step 2: Quenching the Terminal Alkyne
-
Location: Perform this procedure in a chemical fume hood.
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Proton Source Addition: While stirring the cooled reaction mixture, slowly and carefully add a proton source to quench any residual acetylide anions. A common and safe choice is to add a saturated aqueous solution of ammonium chloride (NH₄Cl). Add the quenching agent dropwise via an addition funnel.
-
Stirring: Allow the mixture to stir while slowly warming to room temperature to ensure the quench is complete.
Step 3: Waste Collection
-
Once the quenching process is finished and the mixture has returned to room temperature, transfer the entire contents to a designated hazardous waste container.[1]
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be properly labeled.[2]
Step 4: Labeling and Storage
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a complete list of all chemical constituents in the quenched mixture, including solvents and the quenched product.[2][6]
-
Store the sealed container in a designated satellite accumulation area, segregated from incompatible waste streams, awaiting pickup by your institution's EHS office.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of tert-butyl N-(prop-2-yn-1-yloxy)carbamate.
Caption: Disposal workflow for tert-butyl N-(prop-2-yn-1-yloxy)carbamate.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert all personnel in the immediate area and, if the spill is large, evacuate the laboratory.
-
Assess the Spill: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill unless you are trained and equipped to do so. Contact your EHS office immediately.
-
PPE: For small, manageable spills, don appropriate PPE, including a lab coat, gloves, and safety goggles. Respiratory protection may be necessary depending on the spill size and ventilation.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep the absorbent material containing the spilled compound into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., ethanol or acetone). Place all contaminated cleaning materials into the same hazardous waste container.[2][6]
-
Disposal: Seal and label the waste container and arrange for its disposal through your EHS office.
Conclusion
The safe disposal of tert-butyl N-(prop-2-yn-1-yloxy)carbamate requires a deliberate and informed approach centered on the deactivation of its reactive terminal alkyne group and respectful handling of its carbamate functionality. By adhering to the protocols outlined in this guide—from rigorous PPE use and fume hood operation to methodical quenching and proper waste segregation—researchers can ensure a safe laboratory environment while upholding their commitment to environmental stewardship and regulatory compliance. Always prioritize your institution's specific EHS guidelines, as they are tailored to your local regulations.
References
- Benchchem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
-
PubChem. (n.d.). tert-butyl N-(prop-2-yn-1-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
- Benchchem. (2025). Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer.
- Benchchem. (2025). Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl carbamate.
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A Senior Application Scientist's Guide to Handling tert-butyl N-(prop-2-yn-1-yloxy)carbamate
This document provides essential safety protocols and operational guidance for the handling and disposal of tert-butyl N-(prop-2-yn-1-yloxy)carbamate. As a bifunctional molecule incorporating both a reactive propargyl group and a protective carbamate, this reagent requires meticulous handling to ensure laboratory safety and experimental integrity. This guide is built upon a comprehensive analysis of the compound's structural components and data from closely related molecules, establishing a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS).
Hazard Assessment: Understanding the "Why" Behind the Precautions
A thorough risk assessment is the foundation of laboratory safety. The potential hazards of tert-butyl N-(prop-2-yn-1-yloxy)carbamate stem directly from its constituent functional groups: the propargyl ether and the N-Boc carbamate.
-
Systemic & Irritant Hazards : Based on GHS classifications for structurally analogous compounds, this chemical should be treated as hazardous. It is presumed to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Furthermore, it is expected to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] These hazards necessitate a multi-layered PPE approach to prevent all routes of exposure.[2]
-
Propargyl Group Reactivity : The terminal alkyne of the propargyl group is a high-energy functional group.[3] While valuable for reactions like click chemistry, it also presents specific risks:
-
Peroxide Formation : The ether linkage (-yloxy) adjacent to the propargyl group is prone to forming explosive peroxides upon prolonged storage, especially when exposed to air.[3]
-
Metal Acetylide Formation : Terminal alkynes can react with certain metals (e.g., copper, silver, mercury) to form highly sensitive and explosive acetylide salts.[4]
-
Thermal Sensitivity : Propargyl compounds can be sensitive to heat, shock, or impact, potentially leading to deflagration at elevated temperatures.[4]
-
-
Carbamate Group Considerations : While the tert-butoxycarbonyl (Boc) group is a stable protecting group, the broader class of carbamates includes compounds with significant biological activity, such as cholinesterase inhibition.[5][6] Although this specific molecule is not an insecticide, treating it with the caution afforded to the general chemical class is a prudent laboratory practice.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling tert-butyl N-(prop-2-yn-1-yloxy)carbamate. The selection is designed to create a comprehensive barrier against the identified chemical and physical hazards.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Work in a chemical fume hood. A NIOSH-approved respirator with a P3 filter may be required if dust is generated outside a hood.[7] |
| Transferring Liquids/Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | All transfers must be conducted within a chemical fume hood to prevent inhalation of vapors.[8] |
| Reaction Setup & Workup (>1g) | Chemical splash goggles and a face shield | Nitrile gloves | Laboratory coat (consider a chemical-resistant apron) | All operations must be conducted within a certified chemical fume hood.[8] |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with appropriate cartridges for organic vapors. |
Key PPE Specifications and Practices:
-
Hand Protection : Always use chemical-resistant gloves, such as nitrile.[8] Inspect gloves for any signs of degradation or puncture before each use. Do not use leather or fabric gloves.[5] Remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly with soap and water immediately after.[8]
-
Eye Protection : At a minimum, wear safety glasses with side shields. For handling liquids or any task with a splash risk, upgrade to chemical splash goggles.[7][8] A face shield worn over goggles provides the best protection during large-scale operations or when a significant splash hazard exists.[5]
-
Respiratory Protection : The primary method of respiratory protection is the use of a certified chemical fume hood.[8] This engineering control minimizes the concentration of airborne contaminants. A respirator should be considered a secondary line of defense for situations where engineering controls are insufficient or during emergency spill response.[6]
Operational Workflow for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination. The following workflow should be adopted for all procedures involving this compound.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
